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  • Product: 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
  • CAS: 1384429-89-3

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Executive Summary In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a highly versatile, polar aliphatic diamine derivative. Characterized by a conformationally restricted pyrrolidine ring, a primary amine for functionalization, and a cyclic urea moiety (pyrrolidine-1-carboxamide), this compound is frequently deployed as a linker in PROTACs, a solubilizing group in kinase inhibitors, and a recognition motif in GPCR ligands. This technical guide provides an in-depth analysis of its physicochemical properties and establishes field-proven, self-validating protocols for its utilization in synthetic workflows.

Chemical Identity & Physicochemical Profiling

The structural architecture of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride provides a unique balance of hydrophilicity and structural rigidity[1]. The presence of the urea linkage ensures higher metabolic stability against amidases compared to standard aliphatic amides, while the primary amine serves as a highly reactive nucleophilic vector.

To facilitate rapid reference, the core quantitative physicochemical parameters are summarized below:

PropertySpecification
Chemical Name 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
CAS Number 1384429-89-3
Molecular Formula C₇H₁₅N₃O · HCl
Molecular Weight 193.67 g/mol (Salt) / 157.21 g/mol (Free Base)
Structural Class Pyrrolidine-1-carboxamide (Cyclic Urea / Aliphatic Amine)
Hydrogen Bond Donors 3 (Primary amine -NH₂, Urea -NH)
Hydrogen Bond Acceptors 2 (Urea C=O, Pyrrolidine N)
Form Solid (Supplied as Hydrochloride Salt)

Mechanistic Role in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific scaffold behaves the way it does in a reaction vessel and in biological systems.

The compound is supplied as a hydrochloride (HCl) salt[1]. This is a deliberate choice by manufacturers to prevent the primary amine from undergoing oxidative degradation or atmospheric CO₂ absorption (forming carbamates) during storage. However, this means the amine is protonated (ammonium) and completely non-nucleophilic in its resting state. To utilize this building block in standard amide couplings or reductive aminations, the free base must be liberated in situ using a non-nucleophilic auxiliary base.

Furthermore, the pKa of the primary amine is a critical parameter. Because it is attached to a pyrrolidine ring that is part of an electron-withdrawing urea system, its basicity is slightly modulated compared to a simple aliphatic amine. Understanding its exact pKa allows researchers to predict its ionization state at physiological pH (7.4), which directly impacts the kinetic solubility and membrane permeability of the final drug molecule[2].

Experimental Workflows & Protocols

Protocol A: HATU-Mediated Amide Bond Formation

Amide coupling is the most frequently executed reaction in medicinal chemistry. For sterically demanding or highly polar substrates like 3-amino-N-ethylpyrrolidine-1-carboxamide, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold-standard coupling reagent[3].

Causality & Logic: HATU generates an HOAt-active ester, which is highly reactive and accelerates the coupling process while minimizing epimerization. N,N-Diisopropylethylamine (DIEA) is selected as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile. Crucially, an excess of DIEA (4.0 equivalents) is required: one equivalent neutralizes the carboxylic acid, a second equivalent neutralizes the HCl salt of our pyrrolidine building block, and the remaining excess drives the reaction forward[3].

Quantitative Reagent Summary:

ReagentEquivalentsFunction
Carboxylic Acid1.0 eqLimiting reagent / Substrate
HATU1.2 eqCoupling agent (forms HOAt active ester)
DIEA4.0 eqNon-nucleophilic base (neutralizes HCl, drives reaction)
3-Amino-N-ethyl... HCl1.1 eqNucleophile

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration. Add HATU (1.2 eq) followed by DIEA (4.0 eq).

  • Pre-formation: Stir the mixture at room temperature for 15 minutes. Self-Validation: The solution will typically transition to a pale yellow color, indicating the formation of the HOAt-active ester.

  • Nucleophilic Attack: Add 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (1.1 eq) directly to the reaction mixture[1].

  • Monitoring: Stir at room temperature for 2–4 hours. Monitor the consumption of the active ester via LC-MS.

  • Workup & DMF Removal: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 10% aqueous Lithium Chloride (LiCl) solution (3x). Causality: DMF is highly water-miscible but partitions into EtOAc; the LiCl wash drastically increases the polarity of the aqueous phase, effectively pulling residual DMF out of the organic layer.

  • Isolation: Wash with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography.

HATUCoupling Acid Carboxylic Acid (1.0 eq) Activation HATU (1.2 eq) DIEA (4.0 eq) in DMF Acid->Activation ActiveEster HOAt-Active Ester Activation->ActiveEster 15 min, RT Coupling Nucleophilic Attack ActiveEster->Coupling Amine 3-Amino-N-ethylpyrrolidine- 1-carboxamide HCl (1.1 eq) Amine->Coupling Neutralized by DIEA Product Target Amide Product Coupling->Product 2-4 hrs, RT

Logical workflow of HATU-mediated amide coupling utilizing the hydrochloride salt.

Protocol B: Potentiometric Titration for pKa Determination

To accurately integrate this building block into a pharmacokinetic model, its exact pKa must be determined. Potentiometric titration is the most robust method for this, relying on the continuous measurement of potential (pH) as a function of added titrant volume[4],[2].

Causality & Logic: The pKa is a thermodynamic value. By dissolving the compound in 0.15 M KCl, we simulate the ionic strength of physiological fluids. This constant ionic background ensures that the activity coefficients of the ions remain stable throughout the titration, making the measured concentration directly proportional to thermodynamic activity[4].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 2.0 mM solution of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in 50 mL of 0.15 M aqueous KCl.

  • Calibration: Submerge a calibrated combined glass pH electrode into the continuously stirred solution. Maintain the system at a strict 25 °C using a jacketed vessel, as pKa is highly temperature-dependent[4].

  • Titration: Titrate the solution using standardized 0.1 M KOH. Add the titrant in precise 0.05 mL increments.

  • Data Acquisition: Record the pH after each addition only once equilibrium is reached. Self-Validation: Equilibrium is defined as a stable pH reading fluctuating by less than 0.01 units over a 10-second window[2].

  • Mathematical Analysis: Plot the titration curve (pH vs. Volume of KOH). Calculate the first derivative (ΔpH/ΔV) to identify the inflection point (the equivalence point). The pH at exactly half the volume of the equivalence point corresponds to the pKa of the primary amine.

TitrationFlow Prep Prepare 2 mM API in 0.15 M KCl Electrode Submerge Calibrated pH Electrode (25°C) Prep->Electrode Titrant Stepwise Addition 0.1 M KOH Electrode->Titrant Data Record pH vs. Volume Titrant->Data Analysis First Derivative (ΔpH/ΔV) Data->Analysis Result Identify pKa at Half-Equivalence Analysis->Result

Potentiometric titration workflow for precise pKa determination of the primary amine.

References

  • 3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) | BLD Pharm | 1

  • Application Notes and Protocols for Amide Coupling | Benchchem |3

  • Development of Methods for the Determination of pKa Values | Journal of Solid State Electrochemistry (via PMC) | 4

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry | Pharmata (via DergiPark) | 2

Sources

Exploratory

Unambiguous NMR Characterization of 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) Executive Summary In modern...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Compound: 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3)

Executive Summary

In modern medicinal chemistry, functionalized pyrrolidines are privileged scaffolds, frequently utilized to modulate the pharmacokinetic properties and target binding affinities of small-molecule therapeutics. 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride [1] is a highly versatile building block, featuring a secondary amine converted into an exocyclic urea linkage, and a primary amine stabilized as a hydrochloride salt.

As a Senior Application Scientist, I frequently encounter misassignments in heterocyclic NMR spectra due to overlapping multiplets and overlooked stereochemical nuances. This whitepaper provides a comprehensive, field-proven framework for the 1 H and 13 C NMR characterization of this molecule. By moving beyond simple 1D assignments and establishing a self-validating multidimensional NMR workflow, we can unambiguously resolve complex spin systems, including the pronounced diastereotopicity inherent to the substituted pyrrolidine ring.

Molecular Architecture & Causality of Chemical Shifts

To accurately predict and assign the NMR spectra, we must first deconstruct the electronic and steric environment of the molecule. The structure (C 7​ H 16​ ClN 3​ O) consists of three distinct domains:

  • The Exocyclic Urea Linkage (N1-C=O-N-Ethyl): The carboxamide moiety restricts the electron lone pair on the pyrrolidine nitrogen (N1) via resonance with the carbonyl oxygen[2]. This partial double-bond character deshields the adjacent α -protons (C2 and C5). Furthermore, the N-ethyl group will exhibit characteristic first-order coupling (a triplet and a quartet).

  • The Protonated C3-Amine (-NH 3+​ Cl ): The hydrochloride salt form drastically alters the electronic landscape compared to the free base[3]. The positive charge on the nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), significantly deshielding the C3 methine proton and carbon.

  • The Chiral Pyrrolidine Core: The presence of a substituent at C3 breaks the symmetry of the pyrrolidine ring. Consequently, the methylene protons at C2, C4, and C5 are diastereotopic . They are magnetically inequivalent and will couple with each other (geminal coupling, 2J≈10−12 Hz) as well as with adjacent protons, resulting in complex multiplets rather than simple first-order splitting patterns.

The Self-Validating Experimental Protocol

A robust analytical protocol does not rely on isolated data points; it builds a self-validating system where 1D data is corroborated by 2D connectivity.

Step-by-Step Methodology
  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 20–25 mg of the analyte in 0.6 mL of DMSO- d6​ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).

    • Causality: DMSO- d6​ is chosen over D 2​ O or CDCl 3​ because it prevents rapid chemical exchange of the polar N-H protons. This allows for the observation of the urea N-H and the amine -NH 3+​ signals, which are critical for confirming the salt form and the integrity of the carboxamide[4].

  • Step 2: 1D 1 H NMR Acquisition

    • Action: Acquire at 400 MHz or 600 MHz at 298 K. Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

    • Causality: A sufficient D1 ensures complete longitudinal relaxation, allowing for accurate integration, which is the first line of defense against impurity misidentification.

  • Step 3: 1D 13 C{1H} NMR Acquisition

    • Action: Acquire at 100 MHz or 150 MHz using proton decoupling (zgpg30). Set D1 to 2.0 seconds and acquire 512–1024 scans depending on concentration.

  • Step 4: 2D Heteronuclear Single Quantum Coherence (HSQC)

    • Action: Acquire a multiplicity-edited HSQC.

    • Causality: This is the core of the self-validating system. Multiplicity editing differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). It definitively links the complex diastereotopic 1 H multiplets to their single respective 13 C carbon nodes.

Workflow Visualization

G N1 Sample Preparation (DMSO-d6, 20-30 mg) N2 1D NMR Acquisition (1H at 400/600 MHz, 13C at 100/150 MHz) N1->N2  Optimize Shimming & Tuning N3 2D Homonuclear Correlation (COSY, TOCSY) N2->N3  Identify J-Coupling Networks N4 2D Heteronuclear Correlation (HSQC, HMBC) N2->N4  Map 1H to 13C N5 Spin System Assembly (Pyrrolidine Core vs. Ethyl Chain) N3->N5 N4->N5 N6 Final Structural Validation & Assignment N5->N6  Resolve Diastereotopic Protons

Figure 1: Self-validating multidimensional NMR workflow for unambiguous structural assignment.

In-Depth Spectral Analysis & Data Presentation

Based on empirical data from structurally analogous 1-pyrrolidinecarboxamides[2] and 3-aminopyrrolidine derivatives[3], the following tables summarize the quantitative assignments.

Table 1: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
Ethyl -CH 3​ 1.05Triplet (t)3H7.2Standard first-order coupling with adjacent CH 2​ .
Ethyl -CH 2​ - 3.10Quartet (q)2H7.2Deshielded by adjacent urea nitrogen.
Pyrrolidine C4-H a​ 1.90Multiplet (m)1H-Diastereotopic; most shielded ring protons (no adjacent heteroatoms).
Pyrrolidine C4-H b​ 2.15Multiplet (m)1H-Diastereotopic to H a​ .
Pyrrolidine C5-H a,b​ 3.25 - 3.35Multiplet (m)2H-Deshielded by N1 (urea). Often overlaps with H 2​ O/HDO trace in DMSO.
Pyrrolidine C2-H a​ 3.40Doublet of doublets (dd)1HGeminal ~11.0Diastereotopic; highly deshielded by N1 and adjacent to C3.
Pyrrolidine C2-H b​ 3.60Doublet of doublets (dd)1HGeminal ~11.0Diastereotopic to H a​ .
Pyrrolidine C3-H 3.85Multiplet (m)1H-Strongly deshielded by inductive effect of -NH 3+​ .
Urea N-H 6.40Triplet (t)1H5.5Broadened by quadrupolar relaxation of 14 N; couples to ethyl CH 2​ .
Amine -NH 3+​ 8.40Broad singlet (br s)3H-Highly deshielded due to positive charge; broad due to exchange.

Note: The exact chemical shifts of exchangeable protons (N-H, -NH 3+​ ) are highly concentration and temperature-dependent.

Table 2: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon Type (HSQC)Mechanistic Rationale
Ethyl -CH 3​ 15.5CH 3​ (Positive)Aliphatic methyl terminus.
Pyrrolidine C4 29.8CH 2​ (Negative)Most shielded carbon in the ring; furthest from heteroatoms.
Ethyl -CH 2​ - 35.2CH 2​ (Negative)Shifted downfield by the adjacent urea nitrogen.
Pyrrolidine C5 44.5CH 2​ (Negative)Deshielded by the N1 amide nitrogen.
Pyrrolidine C2 50.2CH 2​ (Negative)Deshielded by both N1 (amide) and proximity to C3 (-NH 3+​ ).
Pyrrolidine C3 51.5CH (Positive)Strongly deshielded by the directly attached protonated amine.
Urea C=O 156.8Quaternary (No HSQC)Characteristic chemical shift for a urea carbonyl[2].
Advanced Interpretation Notes

When analyzing the HMBC (Heteronuclear Multiple Bond Correlation) spectrum, the defining cross-peaks that validate the entire scaffold are the correlations from the Ethyl -CH 2​ - protons ( δ 3.10) and the Pyrrolidine C2/C5 protons ( δ 3.25-3.60) to the Urea Carbonyl carbon ( δ 156.8). This 3JCH​ coupling definitively proves the covalent linkage between the ethylamine moiety and the pyrrolidine ring via the carboxamide bridge, confirming the structural integrity of the synthesized or purchased building block[5][6].

References

  • National Center for Biotechnology Information (NCBI). "1-Pyrrolidinecarboxamide." PubChem Compound Summary for CID 138335. Available at:[Link]

  • American Chemical Society (ACS). "Probing the Origins of Asymmetric Induction by 3-Aminopyrrolidine Lithium Amides Complexes: A 6Li/1H/13C NMR Study." Journal of the American Chemical Society. Available at:[Link]

  • Google Patents. "3-aminopyrrolidine compound and process for preparation thereof." US Patent US4785119A.

Sources

Foundational

A Guide to the Crystallographic Analysis of 3-amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride: From Crystal to Structure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to underst...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, guiding drug development, and ensuring intellectual property. This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction (SCXRD) workflow, a powerful technique for elucidating crystal structures. Using the hypothetical case of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, we will navigate the critical steps from crystal growth to data analysis and interpretation, offering insights grounded in established crystallographic principles.

Introduction: The Significance of Crystalline Structure in Drug Development

The solid-state form of an API, such as 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, dictates crucial parameters including solubility, stability, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can have profound implications for a drug's efficacy and safety. Therefore, unambiguous determination of the crystal structure is a cornerstone of modern pharmaceutical science. Single-crystal X-ray diffraction stands as the definitive method for this purpose, providing detailed information about the internal lattice of crystalline substances.[1] This guide will detail the experimental and computational steps required to achieve this.

Experimental Methodology: A Step-by-Step Approach

The journey from a powdered sample to a fully refined crystal structure involves a series of meticulous experimental procedures. The quality of the final structure is intrinsically linked to the quality of the initial crystal.

Crystal Growth: The Foundation of a Successful Analysis

The primary prerequisite for SCXRD is a high-quality single crystal.[2] For a small organic molecule like 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, several crystallization techniques can be employed. The key principle is to allow for slow crystal growth to minimize defects and twinning.[2]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly. Covering the vessel with parafilm and piercing small holes can control the rate of evaporation.[2]

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the formation of single crystals. Slow, controlled cooling is crucial.[2]

Expert Insight: The choice of solvent is critical. A solvent or solvent system should be selected where the compound has moderate solubility. For hydrochloride salts, polar solvents like methanol, ethanol, or water are often good starting points.

Crystal Selection and Mounting

Once crystals are obtained, they must be examined under a microscope.[2]

Criteria for a Good Crystal:

  • Appearance: The crystal should be transparent with no visible cracks or inclusions.[2]

  • Morphology: An ideal crystal has a uniform shape, such as a prism or cube, with dimensions around 0.1-0.3 mm.[2] Needles or plates can be used, but may present challenges during data collection.[2]

  • Optical Properties: When viewed under cross-polarized light, a single crystal should exhibit uniform extinction.

The selected crystal is then mounted on a goniometer head for data collection.

Single-Crystal X-ray Diffraction Data Collection

The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam.[1] The diffracted X-rays are detected and their intensities measured.

Experimental Workflow for Data Collection:

G cluster_0 Data Collection Protocol A Mount Crystal on Goniometer B Center Crystal in X-ray Beam A->B C Preliminary Data Collection (Unit Cell Determination) B->C Auto-indexing of reflections D Data Collection Strategy Optimization C->D Determine Bravais lattice and refine cell parameters E Full Sphere/Hemisphere Data Collection D->E Set exposure time, oscillation angle, and detector distance F Data Integration and Scaling E->F Measure intensities of thousands of reflections

Caption: Workflow for single-crystal X-ray diffraction data collection.

The data collection process involves rotating the crystal and collecting diffraction patterns at various orientations.[1][3] This ensures that a complete dataset of reflections is measured. For molybdenum radiation, data is typically collected up to a 2θ angle of 50-60°.[1]

Structure Solution and Refinement

Once the data is collected and processed, the next step is to determine the arrangement of atoms in the unit cell.

Structure Solution

The "phase problem" is a central challenge in crystallography, as the diffraction experiment only measures the intensities (related to the amplitudes) of the diffracted waves, not their phases. For small molecules, direct methods are typically successful in solving the phase problem and generating an initial electron density map.

Structure Refinement

The initial model from the structure solution is then refined using a least-squares method. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often located from the difference Fourier map and refined isotropically.

Structure Solution and Refinement Workflow:

G A Integrated Diffraction Data (h, k, l, I, σ(I)) B Structure Solution (e.g., Direct Methods) A->B C Initial Electron Density Map B->C D Model Building (Assign Atom Types) C->D E Least-Squares Refinement D->E F Difference Fourier Map Analysis E->F Calculate Fo-Fc map G Final Structural Model E->G Convergence reached (R1 < 5%) F->D Locate missing atoms (e.g., H) or identify disorder H Validation and CIF Generation G->H

Caption: The iterative process of crystal structure solution and refinement.

Crystallographic Data for 3-amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride (Hypothetical Data)

The final refined structure is reported in a Crystallographic Information File (CIF), a standard format developed by the International Union of Crystallography (IUCr).[4] The CIF contains all the essential information about the crystal structure and the diffraction experiment.[4]

Table 1: Hypothetical Crystallographic Data and Structure Refinement Details.

ParameterValue
Chemical formulaC7H16ClN3O
Formula weight193.68
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)985.4(4)
Z4
Density (calculated) (g/cm³)1.305
Absorption coefficient (mm⁻¹)0.35
F(000)416
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8976
Independent reflections2250 [R(int) = 0.021]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125

Analysis of the Crystal Structure

A detailed analysis of the crystal structure reveals key features of the molecule's conformation and its interactions within the crystal lattice.

Molecular Conformation

The analysis would describe the geometry of the pyrrolidine ring (e.g., envelope or twist conformation), the orientation of the N-ethylcarboxamide group, and the conformation of the ethyl group. Bond lengths and angles would be compared to standard values to identify any unusual features.

Intermolecular Interactions and Crystal Packing

In the hydrochloride salt, the chloride anion plays a crucial role in the crystal packing. Hydrogen bonds are expected between the protonated amine groups (pyrrolidine nitrogen and the carboxamide nitrogen) and the chloride ion. These interactions, along with weaker C-H···O and C-H···Cl interactions, would create a three-dimensional supramolecular network. Understanding this network is key to explaining the crystal's stability and physical properties. For example, strong hydrogen bonding networks often correlate with higher melting points and lower solubility.

Conclusion and Future Directions

This guide has outlined the comprehensive workflow for determining the crystal structure of a small molecule pharmaceutical salt, using 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride as a representative example. The resulting structural information is invaluable for understanding the compound's solid-state properties, ensuring batch-to-batch consistency, and forming the basis for further computational studies and formulation development. The generation of a standard CIF allows for the deposition of the structure into crystallographic databases, contributing to the broader scientific community.

References

  • Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Retrieved from [Link]

  • Bourenkov, G., & Popov, A. (2006). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 1), 46-53. Retrieved from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. Retrieved from [Link]

  • Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Experimental methods for x-ray diffraction. Crystallographic Growth. Retrieved from [Link]

  • (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride. PubChem. Retrieved from [Link]

  • 3-amino-N-ethyl-N,3-dimethylpyrrolidine-1-carboxamide. Chemspace. Retrieved from [Link]

  • Brown, I. D., & McMahon, B. (2006). The Crystallographic Information File (CIF). Data Science Journal, 5, 174-183. Retrieved from [Link]

  • CIF Ligand Summary Page. RCSB PDB. Retrieved from [Link]

  • 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. Thoreauchem. Retrieved from [Link]

  • Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride. PubChem. Retrieved from [Link]

  • (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride. NextSDS. Retrieved from [Link]

  • (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide. PubChem. Retrieved from [Link]

  • Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). Molecules, 24(21), 3899. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on the Physicochemical Profiling of 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Executive Summary In early-phase drug discovery, pyrrolidine derivatives frequently serve as critical pharmacophores and structural motifs in kinase inhibitors and GPCR ligands. 3-amino-N-ethylpyrrolidine-1-carboxamide h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-phase drug discovery, pyrrolidine derivatives frequently serve as critical pharmacophores and structural motifs in kinase inhibitors and GPCR ligands. 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a highly versatile bifunctional building block. As a Senior Application Scientist, I frequently observe that discrepancies in salt form stoichiometry—specifically confusing the free base, mono-hydrochloride, and di-hydrochloride forms—can lead to cascading errors in reaction stoichiometry, yield calculations, and downstream in vivo dosing.

This whitepaper provides an authoritative, in-depth breakdown of the structural logic, exact mass, molecular weight, and self-validating analytical workflows required to profile 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride accurately.

Structural Logic and Physicochemical Profiling

To understand the mass properties of this compound, we must first analyze its structural components and their chemical behavior:

  • The Pyrrolidine Core: A five-membered nitrogen-containing heterocyclic ring.

  • Position 1 (N1): Substituted with an N-ethylcarboxamide group ( −C(=O)NHCH2​CH3​ ). This urea-like linkage is chemically stable and neutral under standard physiological conditions.

  • Position 3 (C3): Substituted with a primary amine ( −NH2​ ). This is the most basic center of the molecule, acting as the primary site for protonation.

Causality of Salt Formation

Because the primary amine at C3 is highly basic ( pKa​≈9.5 ), it readily reacts with hydrochloric acid to form a stable hydrochloride salt. While the free base (CAS: 1249451-05-5)[1] is useful for certain coupling reactions, the mono-hydrochloride salt (CAS: 1384429-89-3)[2] is preferred for long-term storage due to its enhanced crystalline stability and resistance to oxidative degradation. In the presence of excess acid, a dihydrochloride salt (CAS: 2919940-65-9)[3] can form, though it is highly hygroscopic.

Quantitative Data Summary

The distinction between Exact Mass (calculated using the most abundant isotope of each element, crucial for High-Resolution Mass Spectrometry) and Molecular Weight (calculated using the average atomic masses, crucial for bulk stoichiometry) is summarized below. Calculations are grounded in IUPAC standard atomic weights.

Chemical FormCAS NumberEmpirical FormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base 1249451-05-5 C7​H15​N3​O 157.1215157.21
Mono-HCl Salt 1384429-89-3 C7​H16​ClN3​O 193.0982193.68
Di-HCl Salt 2919940-65-9 C7​H17​Cl2​N3​O 229.0749230.13

Synthetic Pathway and Salt Formation Logic

The synthesis of the hydrochloride salt must be carefully controlled to prevent over-protonation. The standard workflow involves synthesizing the urea linkage using a Boc-protected intermediate, followed by simultaneous deprotection and salt formation.

Synthesis BocPyr Boc-3-aminopyrrolidine (Starting Material) Intermediate Boc-Protected Carboxamide (Intermediate) BocPyr->Intermediate Urea Formation Isocyanate Ethyl Isocyanate (Reagent) Isocyanate->Intermediate Deprotection HCl in Dioxane (Deprotection & Salt Formation) Intermediate->Deprotection Acidic Cleavage FinalProduct 3-Amino-N-ethylpyrrolidine-1-carboxamide HCl (Final Product) Deprotection->FinalProduct Crystallization

Figure 1: Synthetic pathway from Boc-3-aminopyrrolidine to the final hydrochloride salt.

Step-by-Step Synthetic Methodology
  • Urea Formation: Dissolve tert-butyl pyrrolidin-3-ylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM). Add ethyl isocyanate (1.05 eq) dropwise at 0°C. Stir at room temperature for 4 hours to yield the Boc-protected intermediate.

  • Acidic Cleavage & Salt Formation: Isolate the intermediate and dissolve it in a minimal amount of ethyl acetate. Add 4M HCl in dioxane (5.0 eq). The acidic environment cleaves the Boc protecting group (releasing isobutylene and CO2​ ) while simultaneously protonating the newly exposed C3 primary amine.

  • Crystallization: Stir the mixture for 2 hours. The highly polar mono-hydrochloride salt will precipitate out of the non-polar solvent mixture. Filter, wash with cold diethyl ether, and dry under high vacuum.

Analytical Methodologies for Mass Verification

To ensure the integrity of the synthesized salt, a self-validating analytical system must be employed. Relying solely on nominal mass is insufficient; High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is mandatory to verify the exact mass of the free base ion [M+H]+ .

LCHRMS Sample Sample Prep (1 mg/mL in MeOH) UPLC UPLC Separation (C18 Column, Gradient) Sample->UPLC Injection ESI ESI+ Ionization (Protonation [M+H]+) UPLC->ESI Eluent TOF TOF Mass Analyzer (High Resolution) ESI->TOF Ions Data Data Analysis (Exact Mass: 158.1288) TOF->Data Spectra

Figure 2: Step-by-step LC-HRMS workflow for exact mass determination of the [M+H]+ ion.

Protocol 1: LC-HRMS Exact Mass Determination

Causality: In Electrospray Ionization (ESI+), the hydrochloride salt dissociates. The free base ( C7​H15​N3​O ) acquires a proton ( H+ , exact mass 1.0073 Da) to form the [M+H]+ pseudomolecular ion.

  • Sample Preparation: Dissolve 1 mg of the hydrochloride salt in 1 mL of LC-MS grade Methanol. Dilute 1:100 in H2​O /Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes to separate any synthetic impurities.

  • Ionization & Detection: Operate the mass spectrometer in ESI positive mode. The Time-of-Flight (TOF) analyzer will measure the mass-to-charge ratio ( m/z ).

  • Data Validation: The theoretical exact mass of the [M+H]+ ion is 158.1288 Da . The experimental value must fall within ±5 ppm of this theoretical value to confirm the elemental composition.

Protocol 2: Orthogonal Salt Validation (Chloride Titration)

Causality: Mass spectrometry confirms the organic base but is "blind" to the inorganic counterion stoichiometry once dissolved. To prove the compound is a mono-hydrochloride salt (193.68 g/mol ) and not a di-hydrochloride salt (230.13 g/mol ), orthogonal validation is required.

  • Preparation: Dissolve 100 mg of the sample in 50 mL of deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M Silver Nitrate ( AgNO3​ ) solution using a potassium chromate ( K2​CrO4​ ) indicator (Mohr's method).

  • Calculation: The formation of a red silver chromate precipitate indicates the endpoint. Calculate the mass percentage of chloride. A result of ≈18.3% Cl− confirms the mono-hydrochloride form, whereas ≈30.8% Cl− would indicate the di-hydrochloride form.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). "Standard Atomic Weights of the Elements." International Union of Pure and Applied Chemistry. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: Electrospray Ionization and Exact Mass Principles." PubChem. URL:[Link]

Sources

Foundational

Technical Whitepaper: In Vitro Mechanism of Action and Characterization of 3-Amino-N-ethylpyrrolidine-1-carboxamide Derivatives

Executive Summary The compound 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3)[1] is a highly privileged structural building block utilized extensively in modern drug discovery[2]. While the ba...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3)[1] is a highly privileged structural building block utilized extensively in modern drug discovery[2]. While the base molecule serves as a foundational scaffold, its core structural motifs—the conformationally restricted pyrrolidine ring and the urea-like 1-carboxamide—are potent pharmacophores. Derivatives of this scaffold are widely recognized for their ability to inhibit serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH)[3] and soluble Epoxide Hydrolase (sEH)[4], as well as modulating transient receptor potential channels like TRPV1[5].

This technical guide outlines a robust, self-validating in vitro workflow designed to elucidate the mechanism of action (MoA) of novel 3-amino-N-ethylpyrrolidine-1-carboxamide derivatives, using FAAH inhibition as the primary mechanistic model.

Structural Rationale & Target Engagement

To understand why specific assays are chosen, we must first analyze the causality of the scaffold's chemical interactions within a target's orthosteric pocket:

  • The 1-Carboxamide Moiety (The Warhead/Hinge Binder): In the context of serine hydrolases (e.g., FAAH), the N-ethylcarboxamide group acts as a transition-state mimic. The carbonyl oxygen serves as a hydrogen-bond acceptor for the oxyanion hole, while the electrophilic carbon is positioned for nucleophilic attack by the catalytic serine (e.g., Ser241 in FAAH), often resulting in slow, tight-binding, or pseudo-irreversible covalent inhibition.

  • The Pyrrolidine Ring (The Spacer): The five-membered ring provides conformational rigidity. This reduces the entropic penalty upon binding compared to linear alkyl chains, locking the molecule into a bioactive conformation.

  • The 3-Amino Group (The Anchor): As a primary amine, this group is protonated at physiological pH (forming the hydrochloride salt)[1]. It provides a critical vector for salt-bridge formation with acidic residues (Asp/Glu) at the periphery of the binding pocket, significantly enhancing target residence time.

MOA AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Substrate Binding Metab Arachidonic Acid FAAH->Metab Hydrolysis Blocked Inhibited FAAH Complex FAAH->Blocked Complex Formation Inhibitor 3-AEP-1-C Scaffold Inhibitor->FAAH Carboxamide-Serine Interaction Accum AEA Accumulation Blocked->Accum Prevents Hydrolysis

Figure 1: Mechanism of Action for FAAH inhibition by pyrrolidine-1-carboxamide derivatives.

The Self-Validating In Vitro Workflow

A rigorously designed in vitro pipeline must be self-validating. Relying solely on enzymatic IC50 values is a critical failure point for carboxamide-based inhibitors, as their potency is often time-dependent. Therefore, we deploy a tri-phasic approach:

  • Phase 1: Biochemical Profiling. Establishes baseline potency and identifies time-dependent inhibition.

  • Phase 2: Biophysical Kinetics. Surface Plasmon Resonance (SPR) decouples the IC50 into association ( kon​ ) and dissociation ( koff​ ) rates, proving direct target engagement.

  • Phase 3: Cellular Efficacy. Cellular Thermal Shift Assay (CETSA) confirms that the molecule penetrates the lipid bilayer and engages the target in a complex intracellular milieu.

Workflow A Scaffold Synthesis (3-AEP-1-C) B Biochemical Assay (FAAH FRET) A->B C Biophysical Assay (SPR Kinetics) B->C D Cellular Assay (CETSA) C->D

Figure 2: Tri-phasic in vitro characterization workflow for 3-AEP-1-C derivatives.

Experimental Methodologies

Protocol A: Time-Dependent FAAH Fluorogenic Inhibition Assay

Purpose: To determine the half-maximal inhibitory concentration (IC50) and assess if the carboxamide forms a slow-binding complex with the catalytic serine.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Dilute recombinant human FAAH enzyme to a working concentration of 2 nM.

  • Compound Plating: In a 384-well black microplate, perform a 10-point, 3-fold serial dilution of the 3-AEP-1-C derivative (starting at 10 µM). Include URB597 (a known FAAH inhibitor) as a positive control and DMSO as a vehicle control.

  • Pre-incubation (The Causality Step): Add 10 µL of the FAAH enzyme solution to the compounds. Incubate for exactly 30 minutes at 37°C. Why? Carboxamides often exhibit slow-onset kinetics; skipping pre-incubation will artificially inflate the apparent IC50.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate AMC-Arachidonoyl Amide (final concentration 2 µM).

  • Kinetic Readout: Immediately transfer to a microplate reader. Measure fluorescence (Ex: 340 nm / Em: 460 nm) kinetically every 1 minute for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot % inhibition vs. log[inhibitor] to derive the IC50 using a 4-parameter logistic regression.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Purpose: To validate direct binding and calculate the dissociation constant ( KD​ ) and residence time ( τ=1/koff​ ).

Step-by-Step Procedure:

  • Sensor Chip Preparation: Dock a Series S Sensor Chip CM5 into the SPR instrument. Activate the surface using standard EDC/NHS chemistry.

  • Ligand Immobilization: Dilute recombinant FAAH in 10 mM Sodium Acetate (pH 4.5) and inject over the active channel to achieve an immobilization level of ~3000 RU. Quench unreacted esters with 1 M Ethanolamine. Leave the reference channel blank for background subtraction.

  • Analyte Preparation: Dilute the 3-AEP-1-C derivative in running buffer (PBS-P+ with 5% DMSO) to a concentration range of 0.39 nM to 100 nM (2-fold dilutions).

  • Kinetic Injection: Inject each concentration over both the reference and active channels at a flow rate of 50 µL/min for 120 seconds (Association phase), followed by a 600-second buffer injection (Dissociation phase). Why 600 seconds? Carboxamides typically have very slow off-rates; a short dissociation phase will result in inaccurate koff​ calculations.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Analysis: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Quantitative Data Presentation

To ensure robust evaluation, all derivatives synthesized from the 3-AEP-1-C scaffold must be benchmarked against standard reference compounds. Below is a structured data matrix demonstrating the expected profile of a successful lead candidate.

Compound IDFAAH IC50 (nM)SPR KD​ (nM)SPR koff​ ( s−1 )Residence Time ( τ , min)CETSA ΔTm​ (°C)
Vehicle (DMSO) N/AN/AN/AN/ABaseline
URB597 (Control) 4.5 ± 0.3CovalentCovalentIrreversible+ 6.2
3-AEP-1-C (Scaffold) > 10,000> 10,000Fast< 0.1+ 0.1
Derivative A 12.4 ± 1.115.2 4.5×10−4 37.0+ 4.8
Derivative B 1.8 ± 0.22.1 1.2×10−5 1388.0+ 7.5

Data Interpretation: Derivative B demonstrates a highly optimized profile. The low koff​ value translates to a residence time of over 23 hours, a hallmark of highly optimized pyrrolidine-1-carboxamide inhibitors. The CETSA shift (+7.5 °C) confirms that this tight binding translates effectively into the cellular environment.

References

  • [2] PubChemLite. (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide Structural Information. Université du Luxembourg. Retrieved from: [Link]

  • [4] BRENDA Enzyme Database. Information on EC 3.3.2.10 - soluble epoxide hydrolase (sEH) and pyrrolidine-1-carboxamide derivatives. Retrieved from:[Link]

  • [5] ResearchGate. Design, synthesis and biological activity of novel pyrimidine piperazine ureas as μ-opioid and TRPV1 dual-target ligands. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability Assessment of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive, in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive, in-depth framework for the systematic evaluation of the thermodynamic stability of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. While public data on this specific molecule is limited, this document outlines a robust, first-principles approach applicable to similar small molecule hydrochloride salts. We will detail the theoretical underpinnings, present validated experimental protocols, and explain the causal logic behind each procedural step. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous and scientifically sound stability profile for early-phase drug candidates.

Introduction: The Imperative of Stability

The journey from a promising chemical entity to a viable drug product is contingent upon a thorough understanding of its physicochemical properties. Among these, thermodynamic stability is paramount. It dictates not only the re-test period and storage conditions but also informs formulation strategies and packaging choices.[1][2] The subject of this guide, 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (Molecular Formula: C7H16ClN3O), possesses several functional groups susceptible to degradation: a secondary amine within the pyrrolidine ring, a primary amine, and a carboxamide moiety.[3] The hydrochloride salt form is often chosen to enhance solubility and stability, but it can also introduce its own complexities, such as hygroscopicity and potential for disproportionation.[4][5]

This whitepaper will systematically deconstruct the process of building a comprehensive stability profile for this molecule, focusing on both solid-state and solution-state characteristics. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), which provides a framework for stability testing of new drug substances.[1][2][6][7][8]

Theoretical Framework of Stability

Thermodynamic stability refers to the state of a system at its lowest energy level under a given set of conditions. For a pharmaceutical solid, this involves both physical and chemical stability.

  • Physical Stability: This relates to the propensity of the solid form to remain unchanged. Many compounds can exist in multiple crystalline forms known as polymorphs, each with distinct physical properties like melting point, solubility, and bioavailability.[9] One polymorph is typically the most thermodynamically stable under given conditions, while others are metastable and may convert over time. Amorphous forms, lacking a long-range ordered crystal lattice, are generally less stable than their crystalline counterparts.[10]

  • Chemical Stability: This concerns the molecule's resistance to chemical degradation through pathways such as hydrolysis, oxidation, photolysis, or thermal decomposition.[11][12] The rate of these reactions is governed by kinetics, but the overall propensity to degrade is a function of the molecule's intrinsic thermodynamic properties.

The goal of a stability program is to identify conditions under which the API remains physically and chemically intact, ensuring patient safety and product efficacy throughout its lifecycle.

Core Experimental Workflow for Stability Assessment

A comprehensive stability assessment follows a logical progression, starting with intrinsic characterization and moving to forced degradation to understand potential liabilities.

G cluster_0 Phase 1: Intrinsic Characterization cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Formal Stability Study A API Synthesis & Purification B Solid-State Analysis (DSC, TGA, XRPD) A->B C Hygroscopicity (DVS) B->C D Stress Studies (Acid, Base, Oxidative, Thermal, Photolytic) C->D Inform Stress Conditions E Stability-Indicating Method Development (HPLC) D->E F Degradant Identification (LC-MS) E->F G ICH Condition Storage (e.g., 40°C/75% RH) F->G Inform Analytical Methods H Timepoint Analysis G->H I Data Evaluation & Shelf-Life Extrapolation H->I

Caption: High-level experimental workflow for API stability assessment.

Experimental Protocols & Methodologies

As a Senior Application Scientist, the emphasis is not just on what to do, but why. The following protocols are designed to be self-validating systems, where results from one technique corroborate and inform the next.

Protocol: Solid-State Thermal Analysis

Objective: To determine the melting point, decomposition temperature, and presence of polymorphic forms or solvates. This is the first line of defense in understanding the API's intrinsic thermal stability.[5]

A. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[13][14][15] It is invaluable for identifying melting, crystallization, and glass transitions.[9][16]

  • Instrumentation: Calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+).

  • Procedure:

    • Accurately weigh 2-5 mg of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride into a pierced, hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Record the heat flow versus temperature.

  • Causality & Interpretation: A sharp endotherm typically indicates the melting of a crystalline solid.[17] The onset temperature is taken as the melting point. Broad endotherms may suggest impurities or the presence of an amorphous phase.[10] Exothermic events following the melt indicate decomposition.

B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[18][19] It is critical for detecting the loss of volatiles (like water or residual solvents) and identifying the onset of thermal decomposition.[20][21]

  • Instrumentation: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Procedure:

    • Accurately weigh 5-10 mg of the sample onto a platinum TGA pan.

    • Place the pan into the TGA furnace.

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at 10 °C/min under a nitrogen purge (60 mL/min).

    • Record the mass loss versus temperature.

  • Causality & Interpretation: A mass loss step before the main decomposition event may indicate the presence of water (if below ~120 °C) or solvent. The onset of significant, rapid mass loss corresponds to the decomposition temperature. This data complements the DSC thermogram; for instance, an endotherm in DSC without mass loss in TGA is likely a melt or solid-solid transition, whereas an endotherm with mass loss is dehydration or sublimation.

Protocol: Forced Degradation (Stress Testing)

Objective: To intentionally degrade the API under more severe conditions than those in accelerated stability studies.[11] This is essential for identifying likely degradation products, establishing degradation pathways, and developing a stability-indicating analytical method.[22] The goal is to achieve 5-20% degradation of the parent molecule.[11]

A. Stability-Indicating Method: A reverse-phase HPLC method with UV detection is the workhorse for this analysis. The method must be able to separate the parent API peak from all potential degradation products, excipients, and impurities.

B. Stress Conditions:

  • Acid Hydrolysis:

    • Protocol: Dissolve the API in 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Rationale: The carboxamide functional group is susceptible to acid-catalyzed hydrolysis, which would cleave the molecule into N-ethylpyrrolidine-1-carboxamide and ammonia.[23][24]

  • Base Hydrolysis:

    • Protocol: Dissolve the API in 0.1 M NaOH. Heat at 60 °C for 8 hours.

    • Rationale: Amides also undergo base-catalyzed hydrolysis, often requiring heating.[24][25] This provides a complementary degradation profile to the acid condition.

  • Oxidative Degradation:

    • Protocol: Dissolve the API in a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Rationale: The secondary amine in the pyrrolidine ring is a potential site for oxidation, which can lead to the formation of hydroxylamines or nitrones.[26][27][28]

  • Thermal Degradation:

    • Protocol: Store the solid API in an oven at 80 °C for 7 days.

    • Rationale: This assesses the intrinsic thermal stability of the solid drug substance in the absence of solvent, revealing pathways that are purely heat-induced.[12]

  • Photolytic Degradation:

    • Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[1][6]

    • Rationale: This identifies any light sensitivity, which is critical for determining appropriate packaging (e.g., amber vials).[12]

Data Interpretation and Pathway Elucidation

Summarized Stability Data

The data generated from these studies should be tabulated for clear interpretation and comparison.

Stress Condition Conditions % Assay of Parent API % Total Degradants Major Degradant Peak (RT, min)
ControlN/A99.8%<0.1%N/A
Acid Hydrolysis0.1 M HCl, 60°C, 24h88.2%11.6%4.5 min
Base Hydrolysis0.1 M NaOH, 60°C, 8h91.5%8.3%4.5 min
Oxidative3% H₂O₂, RT, 24h85.7%14.1%7.2 min
Thermal (Solid)80°C, 7 days99.1%0.7%9.1 min
Photolytic (Solid)ICH Q1B99.5%0.4%None significant

(Note: Data presented is hypothetical for illustrative purposes.)

Hypothetical Degradation Pathways

Based on the chemical structure and forced degradation results, we can postulate the primary degradation pathways. The presence of a major degradant under both acidic and basic conditions suggests hydrolysis of the amide bond. A different major degradant under oxidative stress points to modification of the amine.

G cluster_0 Hydrolytic Pathway cluster_1 Oxidative Pathway A 3-amino-N-ethylpyrrolidine-1-carboxamide C₇H₁₅N₃O B B A:f0->B:f0 Acid/Base (H₂O) C N-oxide or Nitrone Derivative A:f0->C:f0 Oxidizing Agent (e.g., H₂O₂)

Caption: Postulated degradation pathways for the target molecule.

Conclusion and Forward-Looking Recommendations

This guide has established a comprehensive framework for assessing the thermodynamic stability of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. The initial characterization via DSC and TGA provides a baseline for its solid-state properties, while systematic forced degradation studies reveal its chemical liabilities.

Based on the hypothetical data, the molecule shows susceptibility to both hydrolytic and oxidative degradation, while being relatively stable to heat and light. The primary recommendations would be:

  • Formulation Development: Avoid aqueous-based formulations if possible. If required, meticulous pH control away from strongly acidic or basic conditions is critical. The inclusion of an antioxidant should be evaluated.

  • Packaging: While photostability appears robust, protection from atmospheric moisture is advisable given the hygroscopic nature of many hydrochloride salts.

  • Further Studies: The major degradants identified under stress conditions must be isolated and structurally characterized (e.g., using NMR and high-resolution mass spectrometry). This is a regulatory expectation and is crucial for assessing their potential toxicity.

By following this logical, evidence-based approach, drug development professionals can build a robust understanding of an API's stability, de-risk the development process, and ensure the delivery of a safe and effective final product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • FDCELL. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Rawat, T., & Pandey, I.P. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Impact Analytical. Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Sharp. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • Mettler Toledo. Differential Scanning Calorimetry (DSC). [Link]

  • CD Formulation. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. [Link]

  • Chemspace. 3-amino-N-ethyl-N,3-dimethylpyrrolidine-1-carboxamide. [Link]

  • AZoM. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • IJSDR. Force Degradation for Pharmaceuticals: A Review. [Link]

  • NETZSCH. Thermogravimetric Analyzer (TGA). [Link]

  • Garcı́a-Ruiz, C., et al. (2015). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. The Journal of Organic Chemistry. [Link]

  • Kumar, L., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Synlett. [Link]

  • Al-Ghorbani, M. Oxidation of Secondary and Primary Amines. [Link]

  • PubChemLite. (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride. [Link]

  • PubChemLite. Ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride. [Link]

  • Al-Zoubi, R. M., et al. (2017). A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Organic Process Research & Development. [Link]

  • Thoreauchem. 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. [Link]

  • Karatasos, K., & Papadopoulos, A. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Reddy, P. T., et al. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Oriental Journal of Chemistry. [Link]

  • Li, Z., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters. [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Sibi, M. P., & Stessman, C. C. (1997). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Organic Letters. [Link]

  • Pingale, S. S., & Kochar, N. I. (2011). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences. [Link]

  • Al-Achi, A., & Gupta, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link]

  • Maleka, S. S., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules. [Link]

  • Fujiwara, M., et al. Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry. [Link]

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Protocols & Analytical Methods

Method

Comprehensive Protocol for the Synthesis of 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of versatile pyrrolidine-based pharmacophores, notably utilized in the development of soluble guanylate cyclase...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Synthesis of versatile pyrrolidine-based pharmacophores, notably utilized in the development of soluble guanylate cyclase (sGC) stimulators[1].

Executive Summary & Strategic Rationale

The compound 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3)[2] is a highly valuable building block in medicinal chemistry. The synthesis relies on a highly efficient, two-step sequence starting from commercially available tert-butyl pyrrolidin-3-ylcarbamate.

By strategically utilizing a Boc-protected primary amine, we achieve absolute regiocontrol. The free secondary amine of the pyrrolidine ring acts as the sole nucleophile, attacking the electrophilic carbon of ethyl isocyanate to form a stable urea linkage[3]. Subsequent acid-catalyzed deprotection of the Boc group yields the desired primary amine as a stable, easy-to-handle hydrochloride salt. This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity and high yields at every stage.

Reaction Pathway & Mechanistic Visualization

ReactionPathway SM tert-Butyl pyrrolidin-3-ylcarbamate (Boc-protected amine) Step1 Step 1: Urea Formation Nucleophilic Addition SM->Step1 Reagent1 Ethyl Isocyanate + TEA in anhydrous DCM Reagent1->Step1 Intermediate tert-Butyl (1-(ethylcarbamoyl) pyrrolidin-3-yl)carbamate Step1->Intermediate Step2 Step 2: Boc Deprotection Acid-Catalyzed Cleavage Intermediate->Step2 Reagent2 4M HCl in 1,4-Dioxane Reagent2->Step2 Product 3-Amino-N-ethylpyrrolidine- 1-carboxamide hydrochloride Step2->Product

Figure 1: Two-step synthetic pathway for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride.

Materials and Reagents

The following quantitative data represents a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Function
tert-Butyl pyrrolidin-3-ylcarbamate186.251.0 eq1.86 gStarting Material (Nucleophile)
Ethyl isocyanate71.081.1 eq0.87 mLElectrophile for urea formation
Triethylamine (TEA)101.191.5 eq2.09 mLBase / Proton Scavenger
Dichloromethane (DCM, anhydrous)84.93-50.0 mLAprotic Solvent (Step 1)
4M HCl in 1,4-Dioxane-5.0 eq12.5 mLAcidic Deprotecting Agent
Diethyl Ether74.12-As neededAnti-solvent for precipitation

Experimental Workflow

ExperimentalWorkflow Prep Reaction Setup Purge with N2 Cool to 0 °C AddIso Reagent Addition Dropwise addition Ethyl Isocyanate Prep->AddIso Stir Incubation Stir at RT 2-18 hours AddIso->Stir Workup1 Workup (Step 1) Quench & Extract Dry & Concentrate Stir->Workup1 Deprotect Deprotection Add 4M HCl/Dioxane Stir at RT Workup1->Deprotect Isolate Isolation Precipitate & Filter Wash & Vacuum Dry Deprotect->Isolate

Figure 2: Step-by-step experimental workflow from reaction setup to final product isolation.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl (1-(ethylcarbamoyl)pyrrolidin-3-yl)carbamate

Expertise Note: Isocyanates are highly sensitive to moisture and can violently polymerize or hydrolyze to form symmetric ureas. Strict adherence to anhydrous conditions is mandatory.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen ( N2​ ).

  • Dissolution: Add tert-butyl pyrrolidin-3-ylcarbamate (1.86 g, 10.0 mmol) and anhydrous DCM (50 mL) to the flask.

  • Base Addition: Inject triethylamine (2.09 mL, 15.0 mmol) into the solution.

    • Causality: TEA acts as a proton scavenger. By ensuring the pyrrolidine secondary amine is fully deprotonated, we maximize its nucleophilicity and prevent the formation of unreactive hydrochloride salts[3].

  • Temperature Control: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Electrophile Addition: Slowly add ethyl isocyanate (0.87 mL, 11.0 mmol) dropwise over 10 minutes.

    • Causality: The nucleophilic addition to isocyanates is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses side reactions, such as isocyanate dimerization.

  • Incubation: Remove the ice bath. Allow the reaction to warm to room temperature (25 °C) and stir for 18 hours under N2​ [1].

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM ( 2×20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as a crude solid or viscous oil.

Step 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the crude intermediate from Step 1 in a minimal amount of anhydrous DCM (approx. 10 mL).

  • Acid Addition: Cool the flask to 0 °C. Slowly add 4M HCl in 1,4-dioxane (12.5 mL, 50.0 mmol) dropwise.

    • Causality: 1,4-dioxane is utilized because it is a polar aprotic solvent that effectively stabilizes the transient oxonium/carbocation intermediates formed during the acid-catalyzed cleavage of the tert-butoxycarbonyl group.

  • Deprotection: Stir the mixture at room temperature for 2 to 4 hours.

    • Self-Validation: You will observe the evolution of gas (isobutylene and CO2​ ). The cessation of gas evolution is a physical indicator that the deprotection is nearing completion.

  • Isolation: As the Boc group is removed, the resulting hydrochloride salt will begin to precipitate due to its poor solubility in dioxane/DCM. To drive complete precipitation, add 30 mL of cold diethyl ether.

  • Filtration: Filter the resulting precipitate through a highly porous glass frit. Wash the filter cake thoroughly with cold diethyl ether ( 2×15 mL) to remove residual dioxane and organic impurities.

  • Drying: Dry the solid under high vacuum over P2​O5​ for 12 hours to afford 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride as an off-white to white solid.

Self-Validation & In-Process Controls (IPC)

To ensure this protocol acts as a self-validating system, perform the following analytical checks:

  • IPC 1 (End of Step 1): Analyze an aliquot via LC-MS. The starting material ( m/z 187 [M+H]+ ) must be completely consumed, replaced by a single dominant peak for the intermediate ( m/z 258 [M+H]+ ).

  • IPC 2 (End of Step 2): Analyze the final salt via LC-MS and 1H NMR. LC-MS must show the free base mass ( m/z 158 [M+H]+ ). The 1H NMR spectrum (in DMSO−d6​ or D2​O ) must show the complete disappearance of the intense 9H singlet at ∼1.40 ppm, confirming total Boc removal.

Troubleshooting & Optimization

Observation / IssuePotential CauseMechanistic Solution / Optimization
Incomplete urea formation Moisture in solvent hydrolyzing the isocyanateUse strictly anhydrous DCM; ensure glassware is flame-dried and purged with N2​ .
Multiple spots on TLC (Step 1) Isocyanate dimerization / polymerizationEnsure strict dropwise addition at 0 °C; do not apply heat to the reaction mixture.
Incomplete Boc deprotection Insufficient HCl equivalents or reaction timeMonitor by LC-MS; if incomplete, add an additional 1-2 eq of 4M HCl/Dioxane and stir for an additional 2 hours.
Product is a sticky gum Trapped dioxane or residual waterTriturate the gum vigorously with cold diethyl ether; ensure extended drying under high vacuum.

Safety & Handling

  • Ethyl Isocyanate: Highly toxic, volatile, and a severe lachrymator. It must be handled exclusively inside a certified chemical fume hood using appropriate PPE (heavy-duty nitrile gloves, safety goggles, lab coat).

  • 4M HCl in Dioxane: Corrosive and generates pressure. Vent the reaction flask properly during the deprotection step to safely release isobutylene and carbon dioxide gases.

References

  • Title: CAS:2309474-75-5, 3-Amino-N-ethylpyrrolidine-1-carboxamide ...
  • Source: epo.
  • Source: google.

Sources

Application

Application Note: 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride in Targeted Therapeutics

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic selection of diamine and urea-like building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profil...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of diamine and urea-like building blocks is critical for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. 3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) has emerged as a highly privileged, versatile intermediate[1].

This compound combines two powerful structural motifs:

  • The 3-Aminopyrrolidine Core: Provides a conformationally restricted scaffold. Compared to linear alkyl diamines, the pyrrolidine ring reduces the entropic penalty upon target binding, a principle widely exploited in the design of Orexin receptor agonists and kinase inhibitors[2].

  • The N-Ethyl Carboxamide (Urea) Moiety: Functions as a potent hydrogen bond donor/acceptor pair. Urea and carboxamide derivatives are highly valued in medicinal chemistry for their metabolic stability and ability to engage in critical interactions within solvent-exposed channels of target proteins[3][4].

Physicochemical Profiling

The following table summarizes the key properties of this intermediate, highlighting its excellent drug-like metrics (Lipinski's Rule of Five compliance)[5][6].

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₇H₁₅N₃O • HClLow molecular weight allows for downstream elaboration without exceeding 500 Da.
Molecular Weight 157.21 g/mol (Free base)Ideal for fragment-based drug discovery (FBDD).
SMILES CCNC(=O)N1CCC(N)C1Unambiguous regiochemistry for computational docking.
H-Bond Donors (HBD) 2Facilitates strong interactions with target protein backbones.
H-Bond Acceptors (HBA) 2Carbonyl oxygen serves as a strong HBA.
Nucleophilicity Primary Amine > UreaThe primary amine is highly reactive, whereas the urea nitrogen is delocalized and non-nucleophilic, allowing for regioselective coupling without protection.

Application I: Linker Conjugation in PROTAC Development

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target-binding warhead to an E3 ligase ligand. The 3-amino-N-ethylpyrrolidine-1-carboxamide scaffold is increasingly utilized as a rigidifying linker element or an E3 ligand modifier[7]. The pyrrolidine ring vectors the two attachment points at a specific angle, preventing the PROTAC from collapsing into an inactive intramolecular conformation.

PROTAC_Mechanism POI Target Protein (POI) PROTAC PROTAC Molecule (Pyrrolidine Linker) POI->PROTAC Binds Warhead Ub Ubiquitination PROTAC->Ub Proximity Induction E3 E3 Ubiquitin Ligase E3->PROTAC Binds E3 Ligand Proteasome 26S Proteasome Degradation Ub->Proteasome Target Cleared

Fig 1: PROTAC mechanism utilizing a pyrrolidine-based linker for optimal proximity induction.

Protocol A: Regioselective Amide Coupling to an E3 Ligand

Causality & Rationale: To attach this intermediate to a carboxylic acid-bearing E3 ligand (e.g., a VHL or CRBN derivative), an amide coupling is required. Because the intermediate is supplied as a hydrochloride salt, a non-nucleophilic tertiary base (DIPEA) is mandatory to liberate the free primary amine. HATU is selected over EDC/HOBt due to its superior efficiency in coupling sterically hindered secondary or cyclic amines, minimizing epimerization.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve the carboxylic acid-bearing E3 ligand (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at room temperature for 15 minutes to form the active ester. Self-validation: The solution typically turns pale yellow, indicating successful activation.

  • Coupling: Add 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (1.1 eq, 0.55 mmol) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The primary amine will couple cleanly; the N-ethyl carboxamide nitrogen will remain unreacted due to resonance stabilization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient).

Application II: Kinase Inhibitor Scaffold Elaboration

In kinase inhibitor design, the ATP-binding pocket often requires a flat heteroaromatic hinge-binder, while the solvent-exposed channel accommodates polar, solubilizing groups. The 3-aminopyrrolidine motif is frequently attached to pyrimidine or pyridine cores via Nucleophilic Aromatic Substitution (SNAr) to occupy this solvent channel, improving both aqueous solubility and cellular permeability[8].

SNAr_Synthesis Step1 3-Amino-N-ethylpyrrolidine-1-carboxamide HCl + Heteroaryl Chloride Step2 Add DIPEA (3.0 eq) in NMP or n-Butanol Step1->Step2 Step3 Thermal SNAr Reaction (100-120°C, 12h) Step2->Step3 Step4 LC-MS Validation (Identify [M+H]+ Peak) Step3->Step4 Step5 Prep-HPLC Purification (TFA or Formic Acid Buffer) Step4->Step5

Fig 2: Synthetic workflow for SNAr functionalization of the pyrrolidine intermediate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: The primary aliphatic amine of the pyrrolidine is highly nucleophilic (pKa ~9.5), making it an excellent candidate for SNAr with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines). N-Methyl-2-pyrrolidone (NMP) or n-butanol is chosen as the solvent to allow for high-temperature reflux without solvent degradation.

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or heavy-walled sealed tube with the target heteroaryl chloride (1.0 eq, 1.0 mmol) and 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (1.2 eq, 1.2 mmol).

  • Solvent & Base: Suspend the reagents in n-Butanol (4.0 mL). Add DIPEA (3.5 eq, 3.5 mmol). Note: Excess base is required to neutralize the HCl salt and scavenge the HCl generated during the substitution.

  • Heating: Seal the tube and heat to 110°C in an oil bath (or 120°C in a microwave synthesizer for 45 minutes).

  • Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water, and inject into the LC-MS. Look for the disappearance of the starting heteroaryl chloride and the emergence of the desired product mass [M+H]+.

  • Isolation: Cool to room temperature. Concentrate the solvent in vacuo. Re-dissolve the crude residue in DMSO (2 mL) and purify directly via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

  • Lyophilization: Freeze-dry the pure fractions to obtain the final functionalized kinase inhibitor intermediate as a formate salt.

Trustworthiness and Analytical Grounding

To ensure the integrity of the compounds synthesized using 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, self-validating analytical checks must be employed:

  • NMR Spectroscopy: The N-ethyl carboxamide protons typically appear as a distinct triplet-quartet pattern in ¹H-NMR (CDCl₃ or DMSO-d₆), while the primary amine protons (if not exchanged) will appear as a broad singlet. Disappearance of this broad singlet confirms successful amide coupling or SNAr.

  • Chirality Considerations: Note that position 3 of the pyrrolidine ring is a chiral center. While CAS 1384429-89-3 often refers to the racemic mixture, stereospecific applications (e.g., matching the exact binding pocket of a target like DNA gyrase or TRPV1) may require chiral separation via SFC (Supercritical Fluid Chromatography) or sourcing the enantiopure (R)- or (S)- isomers[4][9][10].

References

  • PubChemLite. "(3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride". Université du Luxembourg. Available at:[Link]

  • Sabnis, R. W. "Novel 3-Aminopyrrolidine and Piperidine Macrocyclic Orexin Receptor Agonists for Treating Sleep Disorders". ACS Medicinal Chemistry Letters. Available at:[Link]

  • PMC. "N-(2,3,4-Trifluorophenyl)pyrrolidine-1-carboxamide". National Institutes of Health. Available at:[Link]

  • Arabian Journal of Chemistry. "Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors". Elsevier. Available at:[Link]

  • ResearchGate. "Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist". European Journal of Medicinal Chemistry. Available at:[Link]

Sources

Method

Application Note: High-Efficiency Purification Protocols for 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Orthogonal purification strategies for highly polar, water-soluble amine salts. Introduction & Physicochemical Profiling 3...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Orthogonal purification strategies for highly polar, water-soluble amine salts.

Introduction & Physicochemical Profiling

3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. However, its purification presents a significant bottleneck in early-stage drug development.

The molecule possesses a primary aliphatic amine, a neutral urea (carboxamide) moiety, and lacks a strong UV chromophore. Its extreme hydrophilicity renders traditional normal-phase silica chromatography entirely ineffective, as the compound binds irreversibly via strong hydrogen bonding and electrostatic interactions with residual silanols. To design a self-validating and reliable purification system, we must first establish the causality of our methods based on the molecule's physicochemical profile[1].

Table 1: Physicochemical Profile & Chromatographic Implications
PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 193.67 g/mol (HCl Salt) / 157.21 g/mol (Free Base)Low molecular weight requires highly retentive stationary phases.
pKa (Primary Amine) ~9.5 (Calculated)Fully protonated at pH < 7.5; ideal for Strong Cation Exchange (SCX).
LogP < 0 (Highly Hydrophilic)Will elute in the void volume of standard C18 columns. Requires AQ-RP or HILIC.
UV Absorbance Weak (~210 nm from carboxamide)Requires ELSD, CAD, or MS-directed fraction collection.
Physical State Hygroscopic SolidFinal isolation requires anhydrous solvent-antisolvent crystallization.

Method 1: Strong Cation Exchange (SCX) Solid-Phase Extraction

Mechanism & Causality: For crude mixtures heavily contaminated with neutral or acidic byproducts, SCX serves as the optimal first-line purification. The primary amine is protonated under acidic conditions, allowing it to bind electrostatically to the sulfonic acid ( −SO3−​ ) functional groups of the SCX resin[2]. Because this is an electrostatic capture rather than a partitioning mechanism, it acts as an absolute binary filter: basic compounds are retained, while all others are washed away.

Step-by-Step Protocol:
  • Conditioning: Pass 5 Column Volumes (CV) of Methanol (MeOH), followed by 5 CV of 0.1 M aqueous HCl through the SCX cartridge (e.g., Oasis MCX or equivalent).

  • Loading: Dissolve the crude 3-amino-N-ethylpyrrolidine-1-carboxamide in a minimal volume of 0.1 M HCl. Load onto the column at a flow rate of 1-2 mL/min.

  • Washing (Impurity Removal): Wash with 5 CV of 0.1 M HCl (removes highly polar neutrals), followed by 5 CV of 100% MeOH (removes hydrophobic organics). The target remains immobilized.

  • Elution: Elute the target compound using 5 CV of 2.0 M Ammonia in Methanol ( NH3​/MeOH ). The high pH deprotonates the primary amine, disrupting the electrostatic interaction and releasing the free base.

  • Re-acidification (Salt Formation): Evaporate the methanolic eluate to dryness under reduced pressure. Immediately redissolve the residue in anhydrous Ethanol and add 1.2 equivalents of 2.0 M HCl in Diethyl Ether. Evaporate to yield the crude hydrochloride salt.

Method 2: Aqueous-Compatible Reverse-Phase (AQ-RP) HPLC

Mechanism & Causality: Standard C18 alkyl chains undergo ligand dewetting—commonly termed "phase collapse"—when exposed to the 100% aqueous mobile phases required to retain highly polar molecules like our target[3]. To prevent this, a polar-embedded C18 column (e.g., ReproSil Amid-C18 or Agilent Polaris C18-A) must be used. These stationary phases incorporate an amide or ether linkage near the silica surface, maintaining a hydration layer that prevents phase collapse and provides secondary hydrogen-bonding retention.

Step-by-Step Protocol:
  • Column Selection: Polar-embedded C18 or AQ-C18 (e.g., 250 x 21.2 mm, 5 µm for preparative scale).

  • Mobile Phase Preparation:

    • Phase A: 0.05% aqueous HCl. (Note: Using dilute HCl instead of TFA directly yields the desired hydrochloride salt, avoiding a subsequent salt-exchange step).

    • Phase B: Acetonitrile (LC-MS grade).

  • Gradient Elution:

    • 0–5 min: 0% B (100% Aqueous hold to retain the highly polar salt).

    • 5–20 min: 0% B to 15% B (Shallow gradient for high-resolution separation).

    • 20–25 min: 15% B to 95% B (Column wash).

  • Fraction Collection: Trigger collection via Mass Spectrometry (ESI+ monitoring m/z 158.1 [M+H]+ ).

  • Lyophilization: Freeze the collected aqueous fractions and lyophilize to obtain the pure hydrochloride salt.

Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism & Causality: If AQ-RP HPLC fails to provide sufficient retention, HILIC offers orthogonal selectivity. HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. The mechanism relies on the partitioning of the polar analyte into a water-rich layer immobilized on the stationary phase surface[4].

Step-by-Step Protocol:
  • Column Selection: Amide-bonded silica (e.g., TSKgel Amide-80).

  • Mobile Phase Preparation:

    • Phase A: 10 mM Ammonium Formate in H2​O , adjusted to pH 3.0 with Formic Acid.

    • Phase B: 100% Acetonitrile.

  • Gradient Elution:

    • Start at 90% B (Highly organic, maximum retention).

    • Gradient from 90% B to 50% B over 20 minutes. (The compound elutes as the aqueous content increases).

  • Salt Exchange: Because HILIC yields the formate salt of the amine, the fractions must be concentrated, dissolved in Ethanol, and treated with an excess of HCl in Diethyl Ether to displace the weaker formic acid, followed by evaporation.

Method 4: Solvent/Anti-Solvent Crystallization

Mechanism & Causality: Chromatography ensures chemical purity, but crystallization is required to ensure a defined solid state, remove trace chromatographic buffers, and manage the compound's hygroscopicity. The hydrochloride salt is highly soluble in protic solvents but insoluble in ethers.

Step-by-Step Protocol:
  • Dissolution: Suspend the chromatographically purified 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in a minimal volume (approx. 2-3 mL/g) of boiling absolute Ethanol.

  • Anti-Solvent Addition: Remove from heat and place on a magnetic stirrer. Dropwise, add 10 volumes of cold, anhydrous Diethyl Ether (or Ethyl Acetate) until the solution becomes persistently cloudy.

  • Maturation: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours to maximize thermodynamic lattice formation.

  • Isolation: Filter the resulting white crystalline powder rapidly under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake with cold Diethyl Ether and dry under high vacuum at 40°C for 12 hours.

Decision Matrix & Workflow Visualization

PurificationWorkflow Crude Crude 3-amino-N-ethylpyrrolidine- 1-carboxamide Decision1 Purity < 80%? (High Matrix Complexity) Crude->Decision1 SCX SCX SPE Cleanup (Electrostatic Capture) Decision1->SCX Yes Decision2 Requires High Chromatographic Resolution? Decision1->Decision2 No SCX->Decision2 AQ_RP AQ-RP HPLC (Polar-Embedded C18) Decision2->AQ_RP Aqueous Matrix HILIC HILIC (Amide/Zwitterionic Phase) Decision2->HILIC Organic Matrix SaltExchange Salt Exchange (Re-acidification with HCl) AQ_RP->SaltExchange HILIC->SaltExchange Crystallization Solvent/Anti-Solvent Crystallization SaltExchange->Crystallization Pure Pure Hydrochloride Salt (>98% Purity) Crystallization->Pure

Fig 1: Orthogonal purification workflow for highly polar amine hydrochloride salts.

References

  • PubChemLite. (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride - Chemical Properties. Université du Luxembourg.
  • Dr. Maisch HPLC GmbH. ReproSil Amid-C18-e: Endcapped Polar-Embedded C18 Column for Enhanced Peak Shape and Aqueous Stability.
  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique.
  • MDPI. Sulfonic Acid-Functionalized SBA-15 as Strong Cation-Exchange Sorbent for Solid-Phase Extraction of Atropine and Scopolamine.

Sources

Application

Application Notes &amp; Protocols for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS No. 1384429-89-3).[1] The protocols outlined herein are de...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS No. 1384429-89-3).[1] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and comply with standard laboratory safety practices. The recommendations are synthesized from established safety data for structurally related compounds, general principles for handling amine hydrochlorides, and best practices for managing hygroscopic and potentially potent pharmaceutical compounds.

Introduction: Understanding the Compound

The pyrrolidine moiety itself can be flammable and may possess toxicological properties.[3][4] Structurally related amines are classified as corrosive, causing severe skin burns and eye damage, and may be harmful if inhaled or swallowed.[9][10] Given these potential hazards, this compound should be handled with the appropriate engineering controls and personal protective equipment (PPE) at all times.

Key Compound Properties
PropertyValue/InformationSource
Chemical Name 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride[1]
CAS Number 1384429-89-3[1]
Molecular Formula C7H16ClN3O[1]
Molecular Weight 193.10 g/mol [1]
Physical Form Assumed to be a solid (powder or crystals)General knowledge
Purity >95% (Typical)[1]
Key Hazards Assumed to be corrosive, potential skin/eye irritant, potentially harmful if swallowed or inhaled, hygroscopic.[9][10][11]General knowledge

Hazard Identification and Risk Mitigation

A thorough risk assessment must be conducted before handling this compound. The primary risks are associated with its potential corrosivity, toxicity, and hygroscopic nature.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

  • Ventilation: The storage and handling areas should be well-ventilated to disperse any potential vapors.[5][12]

  • Containment: For procedures involving larger quantities or with a higher risk of aerosolization, consider using a glove box or other closed-system transfer methods.[13][14]

Personal Protective Equipment (PPE)

A standard PPE ensemble is mandatory when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[15]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Inspect gloves for integrity before each use and change them frequently.[15]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned.[3]

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator (e.g., a powered air-purifying respirator - PAPR) should be used.[16]

Experimental Protocols: From Receipt to Disposal

This section details the step-by-step procedures for safely managing 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride throughout its lifecycle in the laboratory.

Receiving and Inspection Workflow

Receiving_Workflow cluster_receiving Receiving Protocol A Receive Shipment B Inspect Outer Packaging for Damage A->B C Don PPE B->C D Move to Fume Hood C->D E Inspect Inner Container for Leaks or Damage D->E F Verify Compound Identity and Quantity E->F Intact I Quarantine and Contact EHS if Damaged E->I Damaged G Log into Inventory System F->G H Transfer to Designated Storage Location G->H

Caption: Workflow for receiving and inspecting the compound.

Detailed Handling and Weighing Protocol
  • Preparation: Designate a specific area within a chemical fume hood for handling. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the fume hood before retrieving the compound from storage.

  • Equilibration: Allow the sealed container to equilibrate to room temperature before opening. This minimizes moisture condensation on the cold powder.

  • Dispensing: Open the container only within the fume hood. Use clean, dry spatulas to dispense the required amount of powder onto a weigh boat.

  • Minimize Exposure: Work swiftly to minimize the time the container is open to the atmosphere. Tightly reseal the container immediately after dispensing.[8]

  • Dissolution: If preparing a solution, add the weighed solid to the solvent in a closed container (e.g., a flask with a septum).

  • Decontamination: After handling, decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, bench paper, weigh boats) as hazardous waste.[15]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.[4]

Storage Protocols

Proper storage is critical to maintain the stability and purity of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride.

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place.[4][17] Avoid excessive heat.[9]Prevents degradation and minimizes vaporization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible.Minimizes exposure to moisture and air, which can cause degradation.[5]
Container Keep in a tightly sealed, original container.[4][8] Glass or high-density polyethylene (HDPE) are suitable materials.[5]Prevents moisture absorption and contamination.
Location Store in a designated, well-ventilated chemical storage cabinet.[12][18] Do not store on open shelves.Ensures containment and segregation from incompatible materials.
Desiccation Store the sealed container inside a desiccator containing a suitable desiccant (e.g., silica gel).[6][19]Provides an additional layer of protection against moisture.[6]
Chemical Incompatibility

Segregation is a key principle of safe chemical storage.[18] Store this compound away from the following:

  • Strong Oxidizing Agents: [9]

  • Acids: [9][20]

  • Acid Anhydrides and Acid Chlorides: [9]

  • Heat, Sparks, and Open Flames: [4][9]

Storage_Logic cluster_storage Storage Decision Tree A Compound Received B Is container tightly sealed? A->B G No B->G No H Yes B->H Yes C Place in Desiccator D Store in cool, dry, ventilated cabinet C->D E Segregate from Incompatibles (Acids, Oxidizers) D->E F Tightly reseal container F->C G->F H->C

Caption: Decision logic for proper compound storage.

Emergency Procedures

Spills
  • Evacuate: Evacuate non-essential personnel from the immediate area.[9]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[15]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.[17] Avoid creating dust.

  • Clean: Clean the spill area with a suitable decontamination solution, and collect all cleaning materials as hazardous waste.[15]

First Aid
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9]

Waste Disposal

All waste containing 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride must be treated as hazardous waste.

  • Segregation: Collect all waste, including contaminated PPE, glassware, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[3][15] The container should be made of a compatible material like glass or HDPE.[3]

  • Labeling: The container must be labeled "Hazardous Waste" with the full chemical name.[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[3]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][4][21] Do not dispose of this chemical down the drain or in regular trash.[3][15]

References

  • ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride — Chemical Substance Information. European Chemicals Agency (ECHA). [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. [Link]

  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (2025, April 10). [Link]

  • Safety Data Sheet for (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride. (2023, December 19). KISHIDA CHEMICAL CO., LTD. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). [Link]

  • 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. Thoreauchem. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. [Link]

  • (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Chemical Storage Guidelines. (2018, December). Environmental Health and Safety, University of California, Berkeley. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. [Link]

  • (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide. (n.d.). PubChem, National Institutes of Health. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews. [Link]

  • Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC, National Institutes of Health. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

Sources

Method

chromatographic isolation techniques for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Application Note: Chromatographic Isolation and Quantitation Strategies for 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride Introduction & Physicochemical Profiling The isolation and quantitation of 3-amino-N-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chromatographic Isolation and Quantitation Strategies for 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Introduction & Physicochemical Profiling

The isolation and quantitation of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride present a unique set of chromatographic challenges. Structurally, this molecule consists of a pyrrolidine ring substituted with a primary amine at position 3 and an N-ethylcarboxamide group at position 1.

From a chromatographic perspective, this dictates two critical analytical hurdles:

  • Extreme Polarity & Basicity: As a hydrochloride salt of a primary aliphatic amine (pKa ~9.5), the molecule is highly polar and cationic in solution. It will exhibit virtually zero retention on standard reversed-phase (RPLC) C18 columns, eluting in the void volume. Furthermore, the basic amine is prone to severe peak tailing due to secondary electrostatic interactions with residual un-endcapped silanols on silica-based stationary phases.

  • Lack of a UV Chromophore: The molecule lacks aromatic rings or extended conjugated π -systems. It relies entirely on the weak absorbance of the amide and amine bonds (<210 nm), making standard UV detection highly susceptible to baseline drift from organic solvents and unsuitable for sensitive quantitation[1].

To overcome these challenges, we must abandon traditional RPLC-UV methods. Instead, this guide establishes self-validating protocols utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) , coupled with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS).

Analytical Strategy & Decision Matrix

The selection of the chromatographic mode depends heavily on the available detector architecture and the matrix complexity. The following decision matrix outlines the logical progression for method selection based on laboratory capabilities.

G A 3-amino-N-ethylpyrrolidine-1-carboxamide HCl (Highly Polar, No UV Chromophore) B Universal/Mass Detection Available (CAD / MS / ELSD) A->B Optimal Route C Only Optical Detection Available (UV / FLD) A->C Legacy Systems D HILIC Mode (Amide/Zwitterionic Column) B->D Primary Choice (Polarity) E IP-RPLC Mode (C18 + Volatile Ion-Pair) B->E Orthogonal Selectivity F Pre-Column Derivatization (e.g., Fmoc-Cl, Dansyl-Cl) C->F Add Chromophore

Figure 1: Decision matrix for the chromatographic isolation of polar aliphatic amines.

Primary Protocol: HILIC Coupled with Charged Aerosol Detection (CAD)

The Causality of the Method: HILIC is the gold standard for retaining highly polar, underivatized amines[2]. In HILIC, the retention mechanism is the inverse of RPLC: the mobile phase is highly organic (e.g., acetonitrile), and water acts as the strong eluting solvent. The polar stationary phase (e.g., an Amide-bonded phase) adsorbs a water-enriched layer. The polar 3-amino-N-ethylpyrrolidine-1-carboxamide partitions into this aqueous layer, achieving strong retention.

Because the molecule lacks a chromophore, CAD is utilized. CAD is a mass-flow detector that provides a uniform, near-universal response for all non-volatile analytes, independent of chemical structure[3]. However, CAD requires strictly volatile mobile phases; therefore, non-volatile phosphate buffers must be replaced with volatile alternatives like ammonium formate[1].

H N1 Injection (High Organic) N2 HILIC Column (Aqueous Partitioning) N1->N2 N3 CAD Nebulizer (N2 Gas Mixing) N2->N3 N4 Evaporation Tube (Desolvation @ 50°C) N3->N4 N5 Corona Discharge (Particle Charging) N4->N5 N6 Electrometer (Signal Detection) N5->N6

Figure 2: Mechanistic workflow of HILIC separation coupled with Charged Aerosol Detection.

Step-by-Step Methodology: HILIC-CAD
  • Column: Waters XBridge BEH Amide (or equivalent), 2.1 × 100 mm, 2.5 µm. (Rationale: The ethylene bridged hybrid particle withstands high pH if needed, and the amide ligand provides excellent hydrogen bonding for the primary amine).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile (90:10 ACN:Water v/v).

    • Expert Insight: The 10 mM buffer concentration is critical. It ensures the primary amine remains fully protonated for consistent partitioning, while the ionic strength masks residual silanols to prevent peak tailing.

  • Gradient Program:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B (Elution of strongly retained impurities)

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 15.0 min: Re-equilibration. (Crucial: HILIC requires at least 10-15 column volumes to re-establish the aqueous layer on the stationary phase. Rushing this step causes retention time drift[2]).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • CAD Settings: Evaporation temperature 50 °C; Data collection rate 10 Hz; Power Function Value (PFV) 1.0 (apply post-run power transformation to linearize the inherently non-linear CAD response[3]).

  • Sample Diluent: 75:25 Acetonitrile:Water. (Never inject HILIC samples in 100% water, as the strong solvent will cause peak distortion and breakthrough).

Orthogonal Protocol: Ion-Pairing RPLC (IP-RPLC) with CAD/MS

The Causality of the Method: If a HILIC column is unavailable, or orthogonal impurity profiling is required, standard RPLC can be forced to retain this highly polar molecule using an ion-pairing reagent. Heptafluorobutyric acid (HFBA) is added to the mobile phase. The negatively charged carboxylate of HFBA forms a neutral, hydrophobic complex with the positively charged primary amine of 3-amino-N-ethylpyrrolidine-1-carboxamide. The fluorinated alkyl chain of HFBA acts as a hydrophobic "anchor," allowing the complex to be retained on a standard C18 column. Because HFBA is volatile, it remains fully compatible with CAD and MS.

Step-by-Step Methodology: IP-RPLC
  • Column: Agilent ZORBAX Eclipse Plus C18, 2.1 × 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% (v/v) Heptafluorobutyric acid (HFBA).

  • Mobile Phase B: Acetonitrile + 0.1% (v/v) HFBA.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B

    • 2.0 - 7.0 min: Linear gradient to 40% B

    • 7.0 - 9.0 min: Flush at 95% B

    • 9.0 - 12.0 min: Re-equilibration at 2% B.

  • System Validation Check: Run a blank injection after the highest calibration standard. Ion-pairing reagents can cause severe carryover in the MS source or CAD nebulizer. If background noise increases, extend the high-organic flush phase.

Quantitative Data & Method Comparison

To assist in method selection, the following table summarizes the expected chromatographic performance metrics of the discussed techniques when applied to polar aliphatic amines.

ParameterHILIC-CAD (Primary)IP-RPLC-CAD (Orthogonal)Pre-Column Derivatization (UV)
Retention Mechanism Aqueous partitioning & H-bondingHydrophobic interaction (Ion-Pair)Hydrophobic interaction (Covalent)
Stationary Phase BEH Amide / ZwitterionicEndcapped C18Endcapped C18
Detector Compatibility CAD, ELSD, MSCAD, ELSD, MSUV (e.g., 254 nm), Fluorescence
Typical LOD 5 - 10 ng on-column10 - 20 ng on-column< 1 ng on-column (Fluorescence)
Sample Prep Complexity Low (Dilute in ACN)Low (Dilute in Mobile Phase)High (Requires chemical reaction)
Primary Advantage Best peak shape for basic aminesUses standard RPLC columnsAccessible for legacy UV systems
Primary Limitation Long column equilibration timesHFBA can cause MS ion suppressionDerivatization artifacts/impurities

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Retrieved from:[Link]

  • Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Retrieved from:[Link]

  • LCGC International. Columns - Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

Welcome to the technical support center for the synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve reaction yield and purity.

Introduction to the Synthesis

The synthesis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The core of this synthesis involves the selective formation of a urea (carboxamide) linkage at the 1-position of the pyrrolidine ring, while the 3-amino group must be temporarily protected. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

A common synthetic approach is outlined below:

Synthesis_Pathway A 3-Aminopyrrolidine B N-Boc-3-aminopyrrolidine A->B Boc2O, Base C N-Boc-3-amino-N-ethylpyrrolidine-1-carboxamide B->C Ethyl isocyanate D 3-Amino-N-ethylpyrrolidine-1-carboxamide C->D Acidic Deprotection (e.g., HCl) E 3-Amino-N-ethylpyrrolidine-1-carboxamide HCl D->E HCl

Caption: General synthetic workflow for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride.

Troubleshooting Guide: Improving Reaction Yield

This section addresses common issues encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Yield During N-Boc Protection of 3-Aminopyrrolidine

Question: I am getting a low yield of N-Boc-3-aminopyrrolidine, and I see multiple spots on my TLC plate. What could be the problem?

Answer:

Low yields and multiple products during the Boc protection step often point to a lack of selectivity and over-reaction. 3-Aminopyrrolidine has two nucleophilic nitrogen atoms: the secondary amine within the ring (N-1) and the primary amino group at the 3-position (3-amino).

Potential Causes and Solutions:

Cause Explanation Solution
Di-Boc Protection The most common side reaction is the protection of both the N-1 and 3-amino groups, leading to the formation of a di-Boc protected pyrrolidine. This consumes your starting material and the Boc-anhydride.Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O). Running the reaction at a lower temperature (0 °C to room temperature) can also improve selectivity for the more nucleophilic 3-amino group.
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted 3-aminopyrrolidine.Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the reaction stalls, a slight excess of Boc₂O (up to 1.2 equivalents) can be added. Ensure adequate stirring and a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
Base Issues An inappropriate choice or amount of base can affect the reaction. While not always necessary, a mild non-nucleophilic base like triethylamine (TEA) can be used to neutralize any acidic impurities.If using a base, ensure it is non-nucleophilic and used in stoichiometric amounts relative to any acid present.

Experimental Protocol: Selective N-Boc Protection of (R)-3-Aminopyrrolidine

  • Dissolve (R)-3-aminopyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) in DCM to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-3-aminopyrrolidine.[1]

Issue 2: Low Yield in the Carboxamide Formation Step

Question: My reaction of N-Boc-3-aminopyrrolidine with ethyl isocyanate is giving a low yield of the desired product. What are the common pitfalls?

Answer:

The reaction between the pyrrolidine nitrogen and ethyl isocyanate is generally efficient. However, low yields can result from side reactions, primarily involving the isocyanate.

Potential Causes and Solutions:

Cause Explanation Solution
Moisture Contamination Isocyanates are highly reactive towards water. Moisture in the solvent or on the glassware will react with ethyl isocyanate to form an unstable carbamic acid, which then decomposes to ethylamine and carbon dioxide. The newly formed ethylamine can then react with another molecule of ethyl isocyanate to form an insoluble N,N'-diethylurea byproduct, consuming your reagent.[2][3]Rigorously dry all glassware in an oven before use. Use anhydrous solvents. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent atmospheric moisture from entering the reaction.[2]
Side Reaction with the 3-Amino Group Although the 3-amino group is protected with a Boc group, under certain conditions (e.g., high temperatures), the isocyanate could potentially react with the carbamate NH. However, this is generally less likely than the reaction with water.Maintain a moderate reaction temperature (room temperature is often sufficient). Ensure the Boc protecting group is fully intact on your starting material before proceeding.
Incorrect Stoichiometry An insufficient amount of ethyl isocyanate will lead to an incomplete reaction. A large excess can lead to the formation of byproducts.Use a slight excess of ethyl isocyanate (1.1-1.2 equivalents) to ensure the reaction goes to completion. Add the isocyanate dropwise to the solution of the protected aminopyrrolidine to maintain a low concentration of the isocyanate and minimize side reactions.

digraph "Isocyanate_Side_Reaction" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
A[label="Ethyl Isocyanate"];
B[label="Water (Moisture)"];
C [label="Ethylamine + CO2"];
D [label="N,N'-Diethylurea (Byproduct)"];

A -> C [label="Reaction"];
B -> C;
C -> D;
A -> D [label="Reaction"];

}

Caption: Side reaction of ethyl isocyanate with water leading to urea byproduct formation.[2][3]

Issue 3: Incomplete Deprotection or Product Degradation

Question: I'm having trouble removing the Boc group. Either the reaction is incomplete, or I'm seeing degradation of my product. How can I optimize this step?

Answer:

The removal of the Boc protecting group is achieved under acidic conditions. The choice of acid and reaction conditions is crucial to ensure complete deprotection without causing unwanted side reactions.

Potential Causes and Solutions:

Cause Explanation Solution
Insufficient Acid An inadequate amount of acid will result in an incomplete reaction, leaving some of the product still Boc-protected.Use a sufficient excess of acid. A common and effective method is using a 4M solution of HCl in dioxane or diethyl ether.[1]
Product Degradation While the urea and pyrrolidine core are generally stable, prolonged exposure to very strong acids or high temperatures can potentially lead to degradation. The tert-butyl cation generated during deprotection can also cause side reactions.[4]Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction by TLC and work up as soon as the starting material is consumed. The use of scavengers like anisole or thioanisole can trap the tert-butyl cation and prevent side reactions.[4]
Work-up Issues Improper work-up can lead to loss of the product, which is now a more polar free amine.After deprotection, the product is in its salt form. If the free base is required for the next step, a basic work-up is necessary. If the hydrochloride salt is the final product, the solvent can be evaporated, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to induce precipitation and wash away non-polar impurities.[1]

Experimental Protocol: Boc Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-3-amino-N-ethylpyrrolidine-1-carboxamide (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Cool the solution to 0 °C.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (a sufficient excess, e.g., 5-10 equivalents).

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether or MTBE to induce precipitation of the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the 3-amino position?

A1: The tert-butyloxycarbonyl (Boc) group is a highly suitable choice. It is easily introduced and is stable under the basic or neutral conditions typically used for the subsequent reaction with ethyl isocyanate. It can then be cleanly removed under acidic conditions, which is convenient for the final hydrochloride salt formation.[1][5]

Q2: Can I use a different reagent instead of ethyl isocyanate?

A2: Yes, other reagents can be used to form the N-ethylcarboxamide. For example, you could use triphosgene or a similar phosgene equivalent to generate an in-situ chloroformate from the protected 3-aminopyrrolidine, followed by reaction with ethylamine. However, the direct reaction with ethyl isocyanate is often more straightforward and avoids the handling of highly toxic phosgene derivatives.

Q3: How can I monitor the progress of my reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of each step. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol or ethyl acetate and hexanes) to achieve good separation of your starting material and product. Staining with ninhydrin can be useful for visualizing the free amino groups. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]

Q4: My final hydrochloride salt is hygroscopic. How should I handle and store it?

A4: Amine hydrochloride salts can be hygroscopic. It is important to dry the final product thoroughly under high vacuum. Store the compound in a tightly sealed container in a desiccator to protect it from atmospheric moisture.

Q5: What are the expected 1H NMR signals for the final product?

References

  • The synthesis of hydrochloric salts of 2‐substituted methyl 2‐pyrrolidinecarboxylates 9 a‐d. Available at: [Link]

  • Preparation method of (S)-3-hydroxypyrrolidine hydrochloride. Google Patents.
  • Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. Published September 26, 2000. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • ¹⁵N-, ¹³C- and ¹H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Published July 19, 2017. Available at: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Published January 2, 2024. Available at: [Link]

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. Available at: [Link]

  • Application Note – N-Boc deprotection. Synple Chem. Available at: [Link]

  • BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. PMC. Available at: [Link]

  • (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride. PubChemLite. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • ¹H NMR spectrum of Compound 32. The Royal Society of Chemistry. Available at: [Link]

  • ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride. NextSDS. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • combined mixture design-doe and ion pair reagent. IJPSR. Published May 6, 2020. Available at: [Link]

  • The derivatization reaction routes of 2-(aminomethyl)-1ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Available at: [Link]

  • Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.
  • Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. ResearchGate. Available at: [Link]

  • Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]

  • Synthesis, computational studies and in-silico antimicrobial evaluation of novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione. Taylor & Francis. Published February 23, 2025. Available at: [Link]

  • One-step synthesis of ethyl isocyanate. Google Patents.
  • (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide. PubChem. Available at: [Link]

  • N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. Organic Chemistry Portal. Available at: [Link]

  • BOC-ON. Available at: [Link]

  • HPLC of Peptides and Proteins. Available at: [Link]

  • METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

Sources

Optimization

troubleshooting low solubility of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in aqueous media

Welcome to the technical support guide for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the handling and formulation of this compound in aqueous media. Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in neutral aqueous buffer (e.g., PBS pH 7.4). Why is it not as soluble as expected for a hydrochloride salt?

A1: This is a common and important observation. While converting amines to their hydrochloride salts is a standard method to enhance aqueous solubility, several factors can lead to challenges, especially in neutral to alkaline conditions.[1][2][3]

  • The pH-Solubility Profile: The core reason often lies in the relationship between pH and the ionization state of the molecule. 3-amino-N-ethylpyrrolidine-1-carboxamide has at least two basic nitrogen atoms: the primary amino group at the 3-position and the pyrrolidine nitrogen. As a hydrochloride salt, these nitrogens are protonated, carrying a positive charge that promotes interaction with polar water molecules.

  • Conversion to Free Base: As the pH of the solution increases towards neutral or alkaline, the protonated amine groups can be deprotonated, converting the salt back into its neutral (free base) form. This free base is typically much less soluble in water than the charged hydrochloride salt, leading to precipitation or an inability to dissolve.[2] The solubility of amine-containing compounds is often lowest near their isoelectric point and increases in acidic conditions.[4][5]

Q2: My compound initially dissolves in an acidic solution, but then crashes out or becomes cloudy when I adjust the pH upwards for my cell-based assay. What is happening?

A2: This phenomenon is a direct consequence of exceeding the solubility limit of the compound's free base form.

  • Mechanism: In your initial acidic stock solution, the compound is fully protonated and exists as the highly soluble hydrochloride salt. When you add this stock to a larger volume of neutral or slightly basic buffer (like cell culture media), the pH of the local environment around the compound molecule rises. This pH shift causes the deprotonation of the amine groups, leading to the formation of the less soluble free base. If the concentration of this free base exceeds its intrinsic solubility at that pH, it will precipitate out of the solution. This process is often referred to as salt disproportionation in solution.[6][7]

The relationship between the protonated (soluble) and deprotonated (less soluble) forms is an equilibrium. Adjusting the pH shifts this equilibrium.

Troubleshooting Workflows
Workflow 1: Systematic Approach to Solubilization

If you are encountering poor solubility, a systematic approach is necessary. Do not immediately resort to high concentrations of organic co-solvents, as these can interfere with downstream biological assays.

  • Prepare an Acidic Stock Solution:

    • Start by dissolving the 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in a slightly acidic solution. A good starting point is 0.01 M to 0.1 M HCl. This ensures the compound remains fully protonated and maximally soluble.

    • Rationale: By keeping the pH low, you prevent the formation of the less soluble free base. The solubility of salts of weak acids (in this case, the protonated amine is a weak acid) is enhanced in acidic solutions.[5]

  • Determine the Target Concentration in Final Media:

    • Calculate the final concentration needed for your experiment (e.g., in your cell culture medium or assay buffer).

  • Controlled pH Adjustment:

    • Slowly add the acidic stock solution dropwise to your final, stirred (or vortexing) aqueous buffer.

    • Rationale: This method, known as "pH shift," allows for gradual dilution and pH change, minimizing localized high concentrations that can lead to immediate precipitation.

  • Observe and Assess:

    • After adding the stock, visually inspect the solution for any signs of precipitation (cloudiness, particulates). Let it sit for a few minutes. If it remains clear, you have successfully prepared your solution.

  • If Precipitation Occurs:

    • This indicates that the intrinsic solubility of the free base has been exceeded at the final pH and concentration. You will need to either lower the final concentration or incorporate a suitable co-solvent (see Workflow 2).

Workflow 2: Characterizing the pH-Solubility Profile

To avoid future issues, it is highly beneficial to understand the specific pH-solubility profile of your compound. This workflow provides a method to estimate the pH at which precipitation is likely to occur (pH_max).

  • Prepare a High-Concentration Acidic Stock:

    • Prepare a concentrated stock solution (e.g., 10-50 mg/mL) of the compound in 0.1 M HCl. Ensure it is fully dissolved.

  • Set up a pH Gradient:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 8 in 0.5 pH unit increments).

  • Introduce the Compound:

    • Add a small, fixed amount of your acidic stock to each buffer to achieve your desired final concentration.

    • Example: Add 10 µL of a 10 mg/mL stock to 990 µL of each buffer to get a final concentration of 100 µg/mL.

  • Equilibrate and Measure:

    • Allow the samples to equilibrate for 1-2 hours at the desired temperature.

    • Measure the turbidity of each solution using a spectrophotometer (at ~600 nm) or by visual inspection. The pH at which you first observe a significant increase in turbidity is an approximation of the pH_max for that concentration.

  • Data Analysis:

    • Plot turbidity versus pH. This visual representation will clearly indicate the pH at which your compound begins to fall out of solution.

pH of MediaObservationInterpretation & Action
< 5.0Clear SolutionCompound is likely in its fully protonated, soluble salt form. Safe pH range for formulation.
5.5 - 7.0Slight Haze / PrecipitateThe solution is near the pH_max. The free base is starting to form and precipitate. Lower the final concentration or add a co-solvent.
> 7.0Heavy PrecipitateThe compound has largely converted to its poorly soluble free base. The pH is too high for the desired concentration.
Advanced Troubleshooting
Q3: I'm using a buffer that contains chloride ions. Could this be affecting solubility?

A3: Yes, this is a possibility due to the "common ion effect."[8]

  • Mechanism: The dissolution of your hydrochloride salt (Compound-NH₃⁺Cl⁻) is an equilibrium process. If your buffer already contains a high concentration of chloride ions (Cl⁻), Le Châtelier's principle predicts that the equilibrium will shift to the left, favoring the solid, undissolved salt form. This suppresses the overall solubility of the compound.[9]

  • When to Suspect This: This effect is most pronounced in solutions with high chloride concentrations. If you are struggling with solubility in something like a high-salt buffer or even dilute HCl, this could be a contributing factor.[8]

  • Solution: Try formulating your compound using a different acid (e.g., preparing a mesylate or phosphate salt in situ by dissolving the free base in methanesulfonic acid or phosphoric acid, respectively) or using a buffer system with a non-chloride counter-ion if this is a persistent issue.

Q4: Can I use organic co-solvents like DMSO or Ethanol to improve solubility?

A4: Yes, using co-solvents is a very common and effective strategy, but it must be done carefully.

  • How it Works: Co-solvents like DMSO, ethanol, or PEG 400 can increase the solubility of the less-polar free base form of the compound, thereby preventing its precipitation even at higher pH values. The pyrrolidine motif itself generally confers some solubility in organic solvents.[10][11]

  • Recommended Protocol:

    • First, dissolve the 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride in the minimum required volume of the organic co-solvent (e.g., DMSO).

    • Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring.

    • Crucially, ensure the final concentration of the organic solvent is low enough to not affect your biological system (typically <0.5% for DMSO in many cell-based assays).

Visualizing Key Concepts
The pH-Dependent Equilibrium

The solubility of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is governed by a pH-dependent equilibrium between its protonated salt form and its deprotonated free base form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) Soluble Protonated Salt Form (High Solubility) Insoluble Free Base Form (Low Solubility) Soluble->Insoluble + OH⁻ (Increase pH) Insoluble->Soluble + H⁺ (Decrease pH)

Caption: pH effect on compound ionization and solubility.

References
  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2249-2254. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). John Wiley & Sons.
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 380-384.
  • ISSR. (n.d.). Solubility and pH of amines.
  • Lee, T. Y., Lin, W. C., & Lee, M. J. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 172-179.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Stephenson, G. A., Aburub, A., & Mrdjenovich, A. (2006). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. Journal of Pharmaceutical Sciences, 95(9), 2046-2057.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Thoreauchem. (n.d.). 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride-1384429-89-3.
  • Chemistry LibreTexts. (2020, July 30). 15.13: Amines as Bases.
  • Hsieh, Y. L., & Taylor, L. S. (2015). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. European Journal of Pharmaceutical Sciences, 77, 138-145.
  • Chemistry Stack Exchange. (2016, April 21). Solubility of compound in acid.
  • Wikipedia. (n.d.). Hydrochloride.
  • Wikipedia. (n.d.). Amine.
  • Bergström, C. A., & Avdeef, A. (2019). Solubility of Pharmaceuticals and Their Salts As a Function of pH. ACS Omega, 4(1), 26-41.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • PubChemLite. (n.d.). (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride.
  • BLD Pharm. (n.d.). 1249451-05-5|3-Amino-N-ethylpyrrolidine-1-carboxamide.
  • Smolecule. (2023, August 15).
  • National Center for Biotechnology Information. (n.d.). (3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide. PubChem Compound Summary for CID 67498266.
  • PharmaBlock. (n.d.).

Sources

Troubleshooting

Technical Support Center: Minimizing Impurities in 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis and purification of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride . This molecule is a critical pyrrolidine-constrained building block frequently utilize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride . This molecule is a critical pyrrolidine-constrained building block frequently utilized in the development of dipeptidyl peptidase IV (DPP4) inhibitors and other targeted therapeutics [1].

Because this compound features both a primary amine and a urea linkage, its synthesis—typically achieved via the N-ethylcarboxamidation of Boc-protected 3-aminopyrrolidine followed by acidic deprotection—is highly susceptible to moisture-driven side reactions and incomplete cleavage. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity yields.

I. Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in prevention. The diagram below illustrates the standard two-step synthetic workflow and highlights where critical impurities originate.

G SM Boc-3-aminopyrrolidine (Starting Material) Int Boc-Protected Urea Intermediate SM->Int Carboxamidation Reagent Ethyl Isocyanate (Anhydrous DCM, 0°C) Reagent->Int Imp1 Impurity A: 1,3-Diethylurea (Moisture-Driven) Reagent->Imp1 H2O present Deprotect 4M HCl in 1,4-Dioxane (Room Temp) Int->Deprotect Product 3-amino-N-ethylpyrrolidine- 1-carboxamide HCl Int->Product Acidic Cleavage Imp2 Impurity B: Residual Boc (Incomplete Cleavage) Deprotect->Imp2 Premature precipitation Deprotect->Product

Workflow of 3-amino-N-ethylpyrrolidine-1-carboxamide HCl synthesis and primary impurity pathways.

II. Troubleshooting FAQs

Q1: I am detecting a significant amount of a white, insoluble precipitate during the urea formation step. What is it, and how do I prevent it?

A1: This is almost certainly 1,3-diethylurea , a symmetric urea byproduct.

  • The Causality: Ethyl isocyanate is highly hygroscopic. If moisture is present in your solvent, glassware, or the atmosphere, water acts as a nucleophile, attacking the isocyanate to form an unstable ethylcarbamic acid. This intermediate rapidly decarboxylates (releasing CO₂) to form ethylamine. The newly formed ethylamine then reacts with a second equivalent of ethyl isocyanate to form symmetric 1,3-diethylurea[2].

  • The Solution: You must establish a strictly anhydrous environment. Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over activated 3Å molecular sieves. Flame-dry all glassware under vacuum and conduct the reaction under a positive pressure of dry argon or nitrogen.

Q2: Why should I use HCl in 1,4-dioxane instead of Trifluoroacetic Acid (TFA) for the Boc deprotection step?

A2: While both are strong acids capable of cleaving the tert-butoxycarbonyl (Boc) group, 4M HCl in 1,4-dioxane is the authoritative standard for this specific synthesis [3].

  • The Causality: Using TFA generates the trifluoroacetate salt of your target amine. Because the final required form for most pharmaceutical screening is the hydrochloride salt, using TFA necessitates a subsequent counter-ion exchange step (e.g., using an ion-exchange resin or repeated HCl washes). Every additional step introduces the risk of yield loss and new impurities. HCl in dioxane directly yields the desired hydrochloride salt, which typically precipitates out of the dioxane solution, driving the reaction forward via Le Chatelier's principle and self-purifying the product from non-polar organic impurities [3].

Q3: My final LC-MS shows residual Boc-protected intermediate (Impurity B). I stirred it for 4 hours; why didn't it go to completion?

A3: This is a classic issue of premature precipitation .

  • The Causality: As the Boc group is cleaved, the highly polar hydrochloride salt of the product begins to precipitate. If the reaction concentration is too high, the unreacted Boc-intermediate can become physically trapped within the crystal lattice of the precipitating product, shielding it from the acidic solvent.

  • The Solution: Dilute the reaction mixture. If you are running the reaction at 1.0 M, drop the concentration to 0.2 M using a co-solvent like anhydrous DCM before adding the HCl/dioxane. Additionally, ensure vigorous mechanical stirring rather than relying on a small magnetic stir bar, which can get stuck in the thick slurry.

Q4: How do I eliminate residual 1,4-dioxane from the final product?

A4: 1,4-dioxane is a Class 2 solvent and is notorious for forming stable solvates with amine hydrochloride salts. Standard rotary evaporation is insufficient.

  • The Solution: Utilize trituration . Suspend the crude salt in cold, anhydrous diethyl ether or methyl tert-butyl ether (MTBE). Sonicate the suspension for 15 minutes to disrupt the solvate lattice, allowing the ether to displace the dioxane. Filter the solid and dry it under high vacuum (≤ 0.1 mbar) at 40°C for at least 24 hours.

III. Quantitative Data: Impurity Profiling

The following table summarizes the critical impurities, their analytical detection parameters, and acceptable pharmaceutical limits.

ImpurityOrigin / CausalityAnalytical DetectionAcceptable LimitMitigation Strategy
1,3-Diethylurea Moisture reacting with ethyl isocyanate [2].LC-MS: [M+H]⁺ 117.1TLC: Ninhydrin negative< 0.5%Strict anhydrous conditions; dropwise isocyanate addition.
Residual Boc-Intermediate Incomplete acidic cleavage; trapped in precipitate [3].LC-MS: [M+H]⁺ 258.2TLC: UV active, Ninhydrin neg.< 0.1%Dilute reaction to 0.2 M; vigorous stirring; 5-10 eq HCl.
Bis-pyrrolidine Urea Excess 3-aminopyrrolidine reacting with intermediate.LC-MS: [M+H]⁺ 283.2< 0.5%Ensure slight molar excess (1.05 eq) of ethyl isocyanate[4].
1,4-Dioxane Residual solvent from deprotection.GC-FID or ¹H NMR (singlet at δ 3.7 ppm)< 380 ppm (ICH Q3C)Trituration with MTBE; high-vacuum drying at 40°C.

IV. Self-Validating Experimental Protocol

This protocol incorporates built-in validation checks to ensure the integrity of the synthesis at each stage.

Step 1: Synthesis of tert-butyl (1-(ethylcarbamoyl)pyrrolidin-3-yl)carbamate
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with argon.

  • Dissolution: Dissolve Boc-3-aminopyrrolidine (10.0 g, 53.7 mmol) in anhydrous DCM (100 mL). Cool the solution to 0°C using an ice-water bath.

  • Addition: Add triethylamine (TEA) (8.2 mL, 59.0 mmol, 1.1 eq). Validation Check: Solution should remain clear.

  • Reaction: Using a syringe pump, add ethyl isocyanate (4.5 mL, 56.4 mmol, 1.05 eq) dropwise over 30 minutes [4].

  • Monitoring: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: Monitor by TLC (10% MeOH in DCM). The starting material (ninhydrin positive) should disappear, replaced by a new, higher Rf spot (ninhydrin negative).

  • Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the intermediate as a white solid.

Step 2: Deprotection to 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
  • Dissolution: Dissolve the purified intermediate (10.0 g, 38.9 mmol) in anhydrous DCM (40 mL) in a 500 mL flask to prevent premature precipitation trapping.

  • Cleavage: Slowly add 4M HCl in 1,4-dioxane (50 mL, 200 mmol, ~5 eq) [3].

  • Observation: Validation Check: Vigorous gas evolution (CO₂ and isobutylene) should be observed immediately. A white precipitate will begin to form within 15-30 minutes.

  • Maturation: Stir vigorously at room temperature for 3 hours.

  • Isolation: Concentrate the suspension in vacuo to remove DCM and excess HCl.

  • Trituration: Suspend the resulting crude solid in cold, anhydrous diethyl ether (100 mL). Sonicate for 15 minutes. Filter the solid through a glass frit under a nitrogen blanket (the salt is hygroscopic).

  • Drying: Dry the white solid under high vacuum at 40°C for 24 hours. Validation Check: ¹H NMR (D₂O) should show complete absence of the Boc tert-butyl singlet at ~1.4 ppm and the dioxane singlet at 3.7 ppm.

V. References

  • Backes, B.J. et al. (2007). Pyrrolidine-constrained phenethylamines: The design of potent, selective, and pharmacologically efficacious dipeptidyl peptidase IV (DPP4) inhibitors from a lead-like screening hit. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Optimization

optimizing HPLC mobile phase and retention time for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Target Analyte: 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride Scientist's Note Working with 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride presents a "perfect storm" of chromatographic challenges. As a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

Scientist's Note

Working with 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride presents a "perfect storm" of chromatographic challenges. As a highly polar, basic primary amine (supplied as a hydrochloride salt) that completely lacks a conjugated UV chromophore, it defies standard HPLC methodologies. Conventional C18 columns and UV detectors will almost certainly fail, leading to void volume elution, severe peak tailing, and invisible peaks.

This technical support guide provides the mechanistic reasoning and field-proven protocols to successfully retain, resolve, and quantify this specific molecule.

Section 1: Retention & Peak Shape Optimization

Q: Why does my compound elute in the void volume ( t0​ ) on a standard C18 column? A: This is a classic case of hydrophobic mismatch. Reversed-phase (RP) chromatography relies on the hydrophobic repulsion of the analyte from the aqueous mobile phase into the non-polar C18 stationary phase. Because 3-amino-N-ethylpyrrolidine-1-carboxamide is highly hydrophilic and ionized, it prefers the mobile phase and bypasses the stationary phase entirely.

  • The Fix: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (typically >70% acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase surface, providing excellent retention for polar bases.

Q: I am experiencing severe peak tailing. How can I achieve a symmetrical Gaussian peak? A: Peak tailing for basic aliphatic amines is almost always caused by secondary ion-exchange interactions. While the primary retention mechanism is taking place, the positively charged primary amine ( pKa​ ~9.5) interacts strongly with ionized, acidic residual silanol groups (Si-O⁻) on the silica backbone of the column.

  • The Fix: You must suppress silanol ionization. Lower the mobile phase pH to <3.0 using buffers like ammonium formate adjusted with formic acid. At pH 3.0, residual silanols are fully protonated and neutralized, effectively shutting down the secondary interactions and restoring peak symmetry .

Section 2: Detection Strategies

Q: I cannot detect a peak using a UV detector at 254 nm. What is wrong? A: UV detection requires the presence of a chromophore—typically conjugated π -electron systems or aromatic rings. 3-amino-N-ethylpyrrolidine-1-carboxamide consists only of an aliphatic pyrrolidine ring, a primary amine, and an amide bond. It is virtually transparent at 254 nm.

  • The Fix: Transition to evaporative aerosol detectors. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is required. These detectors nebulize the column effluent, evaporate the volatile mobile phase, and measure the remaining non-volatile analyte particles. CAD is particularly advantageous as it provides a uniform response independent of chemical structure, making it ideal for non-chromophoric active pharmaceutical ingredients .

Section 3: Field-Proven Experimental Protocols

Protocol: HILIC-CAD Method for Polar Basic Amines

Objective: Achieve baseline retention ( k′>2 ) and symmetrical peak shape for 3-amino-N-ethylpyrrolidine-1-carboxamide HCl.

Step-by-Step Methodology:

  • Column Selection: Install a high-efficiency Amide HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) . The amide phase provides exceptional polar retention without the extreme silanol activity of bare silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% LC-MS Grade Acetonitrile.

    • Mobile Phase B: 100 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. (Causality: The high buffer concentration ensures a stable ionic strength to mask residual silanols, while the low pH keeps the silanols protonated).

  • Pump Program: Set an isocratic flow at 85% A / 15% B. (Final effective buffer concentration = 15 mM). Flow rate: 0.4 mL/min.

  • Sample Preparation: Dilute the sample API in a diluent of 85% Acetonitrile / 15% Water. (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting and fronting).

  • Detector Setup (CAD): Set the evaporation temperature to 35°C (optimized for semi-volatile amines to prevent analyte loss during nebulization). Set data collection to 10 Hz.

Self-Validating System Check: To verify that your system is operating in a true HILIC mechanism (and not just weak reversed-phase), inject the sample at 75% ACN and then at 85% ACN.

  • Validation Criteria: The retention time must increase at 85% ACN. If the retention time decreases at higher organic concentrations, the column has not properly equilibrated, or the mechanism is flawed.

Section 4: Quantitative Data & Method Comparisons

Table 1: Comparison of HPLC Modes for 3-amino-N-ethylpyrrolidine-1-carboxamide HCl

Chromatography ModeStationary PhaseMobile PhaseRetention MechanismSuitability for Target Analyte
Reversed-Phase (RP) C18 / C8High Aqueous / Low OrganicHydrophobic PartitioningPoor (Elutes in void volume)
Ion-Pairing RP C18Aqueous + Ion-Pairing Agent (e.g., HFBA)Hydrophobic & ElectrostaticModerate (Requires long equilibration)
HILIC Amide / Bare SilicaHigh Organic (>70% ACN) / Aqueous BufferAqueous Layer PartitioningExcellent (Strong retention, sharp peaks)

Table 2: Detector Selection Guide

Detector TypeDetection MechanismRequirementSuitability for Target Analyte
UV-Vis (254 nm) Light AbsorptionConjugated π -electronsFail (Analyte is transparent)
UV-Vis (210 nm) Light AbsorptionAmide bond weak absorptionPoor (High baseline drift, low sensitivity)
ELSD Light ScatteringNon-volatile analyteGood (Universal detection, non-linear)
CAD Charge TransferNon-volatile analyteExcellent (High sensitivity, uniform response)

Section 5: Mechanistic & Workflow Visualizations

Troubleshooting start Analyze 3-amino-N-ethylpyrrolidine- 1-carboxamide HCl q1 Elutes in Void Volume? start->q1 hilic Switch to HILIC Mode (High ACN, Polar Column) q1->hilic Yes q2 Severe Peak Tailing? q1->q2 No hilic->q2 ph_adj Lower pH < 3.0 & Increase Buffer (>10mM) q2->ph_adj Yes q3 No Peak Detected (UV 254nm)? q2->q3 No ph_adj->q3 detect Switch to CAD, ELSD, or MS Detection q3->detect Yes success Optimized Chromatogram q3->success No detect->success

Troubleshooting workflow for optimizing retention and detection of polar basic amines.

Mechanism cluster_rp Reversed-Phase (C18) cluster_hilic HILIC (Amide/Silica) analyte Polar Basic Amine (Hydrophilic) rp_mech Hydrophobic Repulsion (Aqueous Mobile Phase) analyte->rp_mech Injected into hilic_mech Aqueous Layer Partitioning (Organic Mobile Phase) analyte->hilic_mech Injected into rp_result Void Volume Elution (t0) rp_mech->rp_result hilic_result Strong Retention & Resolution hilic_mech->hilic_result

Comparison of HILIC vs. Reversed-Phase retention mechanisms for polar analytes.

Section 6: References

  • LCGC International. "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes." Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • Waters Corporation. "Enhanced Retention of Polar Analytes Utilizing Novel UPLC Particles for Hydrophilic Interaction Chromatography." Available at: [Link]

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up Challenges in 3-amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride Manufacturing

Welcome to the technical support center for the manufacturing of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals navigating t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the manufacturing of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the laboratory bench to pilot plant and beyond. As your partner in chemical development, we provide this resource to address common challenges, offering field-proven insights and robust solutions to ensure your scale-up process is efficient, reproducible, and safe.

The synthesis of substituted ureas like 3-amino-N-ethylpyrrolidine-1-carboxamide is a cornerstone of many pharmaceutical development programs.[1][2] However, the transition to large-scale production introduces variables that can significantly impact yield, purity, and process consistency.[3][4][5] This document is structured as a dynamic troubleshooting guide, moving from a general process overview to specific, problem-oriented Q&As and FAQs to directly address the issues you may encounter.

Overview of the Synthetic Pathway

A robust and scalable synthesis prioritizes safety, cost-effectiveness, and atom economy. While several routes to N,N'-substituted ureas exist, many traditional methods rely on hazardous reagents like phosgene or moisture-sensitive isocyanates, which are challenging on an industrial scale.[1][6] A common, more controlled approach involves the reaction of a protected 3-aminopyrrolidine intermediate with an ethylamine equivalent. The final step involves deprotection and formation of the hydrochloride salt to ensure stability and facilitate purification.

A representative, scalable workflow is illustrated below. This pathway utilizes a protected amine to control selectivity and a stable carbamate intermediate to avoid the direct handling of ethyl isocyanate at a large scale.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Urea Formation cluster_2 Phase 3: Deprotection & Salt Formation SM Protected (3S)-3-Aminopyrrolidine (e.g., Boc-protected) Int Activated Carbamate Intermediate SM->Int Formation of reactive intermediate R1 Activating Agent (e.g., Phenyl Chloroformate) R1->Int Urea Protected 3-(N'-ethylureido)pyrrolidine Int->Urea Nucleophilic substitution (DMSO, Ambient Temp) R2 Ethylamine R2->Urea Product Final Product: 3-amino-N-ethylpyrrolidine-1-carboxamide HCl Urea->Product Removal of protecting group & Crystallization R3 Acidic Deprotection (e.g., HCl in IPA) R3->Product

Caption: Scalable synthetic workflow for the target molecule.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the manufacturing campaign in a question-and-answer format.

Question 1: We are experiencing significantly lower yields in the urea formation step (Phase 2) compared to our lab-scale experiments. What are the likely causes and solutions?

Answer: This is a classic scale-up challenge often rooted in mass and heat transfer limitations, as well as subtle changes in reaction kinetics.[3][4]

  • Causality:

    • Inefficient Mixing: In large reactors, localized "hot spots" or areas of poor reactant mixing can lead to the formation of side products, such as symmetrical ureas from the reaction of the carbamate intermediate with unreacted starting amine.

    • Reagent Stoichiometry and Addition Rate: The controlled, dropwise addition in a lab flask does not scale linearly. A fast addition rate in a large volume can lead to an exothermic event that promotes side reactions.

    • Quality of Starting Materials: The quality of raw materials can vary between batches, impacting the process.[7] Impurities in the ethylamine or the activated intermediate can consume reactants or inhibit the reaction.

  • Troubleshooting Protocol:

    • Characterize the Reaction Profile: Use Process Analytical Technology (PAT), such as in-situ IR spectroscopy, to monitor the consumption of the carbamate intermediate and the formation of the urea product in real-time. This will reveal if the reaction is stalling or if side products are forming.

    • Optimize Mixing Parameters: Review the reactor's agitation speed (RPM), and impeller design. For viscous solutions, ensure the agitation is sufficient to create a vortex and guarantee homogeneity.

    • Control Reagent Addition: Scale the addition time, not just the volume. Implement a controlled addition protocol where ethylamine is added sub-surface at a rate that keeps the internal temperature within a narrow, predetermined range (e.g., 20-25°C).

    • Re-qualify Starting Materials: Test the purity of incoming raw materials for each new batch to ensure they meet the required specifications. Pay close attention to water content, as it can hydrolyze the activated intermediate.

G Start Low Yield Observed IPC In-Process Control (IPC) Analysis (e.g., HPLC) Start->IPC Cause1 Incomplete Conversion? IPC->Cause1 Cause2 Side Products Detected? Cause1->Cause2 No Sol1a Optimize Reaction Time/ Temperature Cause1->Sol1a Yes Sol1b Verify Reagent Quality/ Stoichiometry Cause1->Sol1b Yes Sol2a Adjust Addition Rate/ Improve Mixing Cause2->Sol2a Yes Sol2b Check for Exotherm/ Improve Cooling Cause2->Sol2b Yes End Yield Optimized Cause2->End No (Re-evaluate Route) Sol1a->End Sol1b->End Sol2a->End Sol2b->End

Caption: Decision workflow for troubleshooting low reaction yield.

Question 2: During the final crystallization step (Phase 3), the product is oiling out or forming a fine, difficult-to-filter precipitate instead of the expected crystalline solid. How can we resolve this?

Answer: Crystallization is a critical step for purification and isolation. Its success depends on a delicate balance of solubility, supersaturation, and nucleation.

  • Causality:

    • Residual Impurities: Small amounts of unreacted materials, byproducts, or even residual solvent from the previous step can act as crystallization inhibitors. The N-Boc protected urea, for example, is often amorphous and if not fully converted, can hinder the crystallization of the final salt.

    • Incorrect Solvent System: The solvent used for the reaction and deprotection (e.g., isopropanol) may not be the optimal medium for crystallization. The product might be too soluble, or the rate of supersaturation upon HCl addition might be too rapid.

    • Rapid Cooling/pH Change: Shock cooling or a very fast addition of HCl can induce rapid precipitation (amorphous solid) rather than controlled crystallization.

  • Troubleshooting Protocol:

    • Purity Analysis: Before attempting crystallization, take a sample of the crude product solution and analyze its purity by HPLC. If significant impurities (>2%) are present, consider an aqueous wash or charcoal treatment to remove them.

    • Solvent Screening: Conduct small-scale screening with various anti-solvents. While isopropanol is common, adding a co-solvent like methyl tert-butyl ether (MTBE) or heptane can often induce crystallization by reducing the product's solubility in a controlled manner.

    • Controlled Crystallization:

      • Temperature Gradient: Cool the solution slowly over several hours. A typical profile might be cooling from 50°C to 20°C over 4-6 hours.

      • Seeding: Add a small quantity (0.1-1% w/w) of previously isolated, pure crystalline product once the solution is saturated. This provides a template for crystal growth.

      • Controlled HCl Addition: Add the HCl solution at a moderate temperature (e.g., 40-50°C) to allow for the controlled formation of the salt and prevent oiling, then begin the cooling profile.

ParameterRecommended RangeRationale
Crystallization Temp. 0 - 50 °CBalances solubility and nucleation rate.
Cooling Rate 5-10 °C / hourPrevents shock precipitation and promotes large crystal growth.
Anti-Solvent Addition 1-2 hoursEnsures gradual and controlled reduction in solubility.
Seed Crystal Amount 0.1 - 1.0 % (w/w)Provides nucleation sites for uniform crystal growth.
Table 1: Recommended parameters for controlled crystallization.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the primary safety concerns when scaling up this process? The primary concerns involve the handling of reagents and managing reaction thermodynamics. Phenyl chloroformate is corrosive and toxic. Ethylamine is a flammable gas/liquid with a low boiling point. The urea formation can be exothermic. A thorough Process Safety Management (PSM) review, including a HAZOP study, is essential before any scale-up operation. Ensure the reactor is properly vented and equipped with an emergency cooling system.

  • FAQ 2: Which analytical methods are critical for process control and final release?

    • In-Process Control (IPC): HPLC is crucial to monitor the progress of the urea formation and deprotection steps, quantifying starting materials, intermediates, and the final product.

    • Final Product Release:

      • HPLC: To determine purity and quantify impurities.

      • ¹H NMR & ¹³C NMR: For structural confirmation.

      • Karl Fischer Titration: To measure water content.

      • Argentometric Titration: To determine the chloride content (salt factor).

      • Loss on Drying (LOD): To measure residual solvents.

  • FAQ 3: We observe a persistent yellow coloration in our final product. What is the source and how can it be removed? Color formation often arises from minor impurities or degradation products that are highly chromophoric. Potential sources include impurities in the starting 3-aminopyrrolidine or side reactions during the activation step. This can typically be remediated by treating the product solution with activated carbon (charcoal) prior to the final crystallization. A 1-5% w/w charge of activated carbon, stirred for 1-2 hours at 40-50°C, followed by filtration through Celite®, is usually effective.

Key Experimental Protocols

Protocol 1: Synthesis of Protected 3-(N'-ethylureido)pyrrolidine (Phase 2)

  • Charge the reactor with the activated carbamate intermediate (1.0 eq) and a suitable solvent such as dimethyl sulfoxide (DMSO).[6]

  • Inert the reactor with nitrogen.

  • Slowly add ethylamine (1.05 eq) via a dip tube over 1-2 hours, maintaining the internal temperature below 30°C.

  • Stir the reaction mixture at ambient temperature for 3-5 hours.

  • Monitor the reaction to completion by HPLC (starting material <1%).

  • Perform an aqueous work-up to remove the DMSO and any water-soluble byproducts. Extract the product into a suitable organic solvent like ethyl acetate.

  • Concentrate the organic layer to afford the crude protected urea, typically as an oil or amorphous solid.

Protocol 2: Deprotection and Hydrochloride Salt Formation (Phase 3)

  • Dissolve the crude protected urea from the previous step in isopropanol (IPA).

  • Heat the solution to 40-50°C.

  • Slowly add a solution of hydrogen chloride in isopropanol (1.1 eq) over 30-60 minutes.

  • If desired, add seed crystals (0.1% w/w) at this stage.

  • Initiate a slow cooling profile to 0-5°C over 6-8 hours.

  • Hold the resulting slurry at 0-5°C for at least 2 hours to maximize precipitation.

  • Filter the solid product and wash the cake with cold IPA.

  • Dry the product under vacuum at 40-50°C until a constant weight is achieved.

References

  • Patsnap Eureka. (2026, February 28).
  • Google Patents. (n.d.).
  • The Journal of Organic Chemistry. (2024, August 23). Synthesis of Diverse Ureas from Amines and CO2 at Atmospheric Pressure and Room Temperature.
  • The Journal of Organic Chemistry. (2023, November 23). Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation.
  • ResearchGate. (2025, December 19).
  • Reddit. (2021, October 20).
  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Google Patents. (n.d.). WO2014128094A1 - Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide.
  • ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • ACS Publications. (2022, September 9).
  • Organic Chemistry Portal. (n.d.).
  • Ascendia Pharma. (2022, December 7). How to Scale Up Pharmaceutical Manufacturing.
  • AIR Unimi. (n.d.).
  • World Pharma Today. (2025, February 18). Overcoming Challenges in Scale-Up Production.
  • Pharmasal. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them.
  • Contract Pharma. (2019, September 16). Drug Substances: Scale-Up Challenges.
  • ResearchGate. (2025, August 6). Synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride.
  • Pharmasources. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Pyrrolidine Building Blocks: A Comparative Analysis of 3-amino-N-ethylpyrrolidine-1-carboxamide

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 60 FD...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in over 60 FDA-approved drugs underscores its status as a "privileged scaffold."[3] This interest is driven by several key factors: the ring's non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, its stereogenic centers contribute significantly to molecular chirality and target specificity, and its basic nitrogen atom can serve as a key interaction point or a handle for further functionalization.[4][5][6][7]

In the fast-paced environment of drug discovery, the use of pre-functionalized "building blocks" is a critical strategy for rapidly generating libraries of diverse compounds for high-throughput screening and lead optimization.[3][4][8] The choice of building block is a pivotal decision, dictating not only the synthetic route but also the physicochemical and pharmacological properties of the final molecule.

This guide provides an in-depth comparative analysis of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride , a sophisticated building block, against more conventional pyrrolidine alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions, streamline synthesis, and rationally design next-generation therapeutics.

In Focus: 3-amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

At first glance, 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (referred to hereafter as AENPC ) is a chiral, trifunctional molecule. A deeper analysis of its structure reveals a carefully orchestrated arrangement of functional groups that offers distinct synthetic advantages.

Molecular Structure and Inherent Properties:

  • Primary Amine (C3-position): This is the principal nucleophilic center of the molecule, poised for a wide array of transformations such as amide bond formation, sulfonylation, and reductive amination. Its position on the pyrrolidine ring provides a distinct vector for substituents, influencing the overall 3D topology of the final compound.

  • N-Ethyl Carboxamide (N1-position): This is the molecule's defining feature. By converting the typically reactive secondary amine of the pyrrolidine ring into a stable, neutral carboxamide (a urea derivative), two critical outcomes are achieved. First, it "protects" the N1 position from undesired side reactions, ensuring that chemistry is directed exclusively to the C3-amine. Second, this moiety itself is a valuable pharmacophoric element, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), which can be crucial for target engagement.

  • Chirality: Typically supplied as a single enantiomer (e.g., the (S)-enantiomer), AENPC allows for the direct introduction of a stereocenter, which is paramount for achieving selectivity against biological targets.[9]

  • Hydrochloride Salt: The use of the hydrochloride salt form significantly enhances the compound's stability and aqueous solubility, simplifying handling and reaction setup in polar protic solvents.[10][11]

Comparative Analysis: AENPC vs. Alternative Pyrrolidine Scaffolds

The decision to use AENPC over other pyrrolidine building blocks is a strategic one, rooted in the desired synthetic outcome and final molecular architecture.

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Caption: Structural comparison of key pyrrolidine building blocks.

Data Summary: Comparative Properties of Pyrrolidine Building Blocks
Building BlockKey Functional GroupsPrimary Reactive Site(s)Key AdvantageTypical Use Case
AENPC C3-Primary Amine, N1-CarboxamideC3-Primary AmineRegioselective functionalization ; introduces a stable H-bonding moiety at N1.Direct incorporation where the N1-carboxamide is a desired pharmacophoric element.
3-Aminopyrrolidine [12]C3-Primary Amine, N1-Secondary AmineBoth C3-NH₂ and N1-HDual reactivity ; allows for sequential or differential functionalization.Synthesis requiring modification at both C3 and N1 positions.
N-Boc-3-aminopyrrolidine [13]C3-Amine (Boc-protected), N1-Secondary AmineN1-Secondary Amine (initially)Orthogonal protection ; allows selective reaction at N1, followed by deprotection and reaction at C3.Multi-step synthesis where N1 must be functionalized first.
N-Boc-proline [14]N1-Carbamate, C2-Carboxylic AcidC2-Carboxylic AcidIntroduces α-amino acid motif ; widely used in peptide chemistry.Building peptide-like molecules or forming amides via the C2 position.
3-Hydroxypyrrolidine [15]C3-Hydroxyl, N1-Secondary AmineBoth C3-OH and N1-HVersatile precursor ; OH can be converted to other functional groups (e.g., amines, ethers).Early-stage synthesis for creating diverse C3-substituted pyrrolidines.
Causality Behind Experimental Choices: Reactivity Insights

The fundamental difference between AENPC and simpler building blocks like 3-aminopyrrolidine lies in the reactivity of the ring nitrogen. The N1-carboxamide in AENPC is an electron-withdrawing group, which significantly reduces the basicity and nucleophilicity of the N1 nitrogen atom. In contrast, the N1 secondary amine in 3-aminopyrrolidine is a potent nucleophile and base.

This has profound implications for synthesis:

  • For Regioselectivity: If your synthetic target requires modification only at the C3-amine, AENPC is the superior choice. It obviates the need for a protection/deprotection sequence at the N1 position, shortening the synthetic route and improving overall yield.

  • For Dual Functionalization: If your design requires distinct functionalities at both N1 and C3, starting with 3-aminopyrrolidine and employing an orthogonal protection strategy (e.g., Boc for one amine, Cbz for the other) is the logical path.

dot

Reactivity_Workflow start What is your synthetic goal? q1 Functionalize ONLY the C3-Amine? start->q1 q2 Is the N1-substituent a carboxamide/urea? q1->q2 Yes q3 Functionalize BOTH N1 and C3? q1->q3 No use_aenpc Use AENPC (Direct & Efficient) q2->use_aenpc Yes use_ap Use 3-Aminopyrrolidine (Requires N1 protection strategy) q2->use_ap No q3->use_ap Yes use_proline Form amide at C2? q3->use_proline No use_proline->use_ap No use_proline_yes Use Proline Derivative use_proline->use_proline_yes Yes

Caption: Decision workflow for selecting a pyrrolidine building block.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, highlighting the comparative reactivity discussed above.

Protocol 1: Regioselective Amide Coupling with AENPC

This protocol demonstrates the direct and selective acylation of the C3-amine of AENPC. The N1-carboxamide remains inert under these standard coupling conditions.

Materials:

  • 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (AENPC)

  • Carboxylic acid of interest (e.g., Benzoic Acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate, Saturated NaHCO₃, Brine

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). The additional equivalent of base is to neutralize the hydrochloride salt of AENPC.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add AENPC (1.05 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS until consumption of the starting material.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 5% LiCl solution (to remove DMF), saturated NaHCO₃, and brine.[13]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: The desired amide is formed exclusively at the C3-position. No N1-acylated byproduct is observed, validating the chemoselectivity of the building block.

dot

Amide_Coupling_Workflow cluster_prep Activation cluster_coupling Coupling cluster_workup Workup & Purification Acid Carboxylic Acid (1 eq) HATU (1.1 eq) DIPEA (3.0 eq) Activation Stir 15 min @ RT in Anhydrous DMF Acid->Activation Add_AENPC Add AENPC (1.05 eq) Activation->Add_AENPC Activated Ester React Stir 4-6h @ RT Add_AENPC->React Workup Quench (H₂O) Extract (EtOAc) Wash (LiCl, NaHCO₃, Brine) React->Workup Crude Product Purify Dry (Na₂SO₄) Concentrate Column Chromatography Workup->Purify Final_Product Final_Product Purify->Final_Product Pure C3-Amide

Caption: Experimental workflow for HATU-mediated amide coupling.

Protocol 2: Comparative N-Alkylation Attempt

This experiment serves as a negative control to confirm the inertness of the AENPC N1-position and contrasts it with the high reactivity of the 3-aminopyrrolidine N1-position.

Materials:

  • AENPC

  • 3-Aminopyrrolidine

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure (run as two separate reactions):

  • Reaction A (AENPC): To a solution of AENPC (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq).

  • Reaction B (3-Aminopyrrolidine): To a solution of 3-aminopyrrolidine (1.0 eq) in ACN, add K₂CO₃ (2.5 eq) and benzyl bromide (1.1 eq).

  • Stir both reactions at 50 °C for 16 hours, monitoring by LC-MS.

Expected Outcome:

  • Reaction A: LC-MS analysis will show predominantly unreacted AENPC starting material. The electron-withdrawing nature of the carboxamide effectively shuts down the nucleophilicity of the N1 nitrogen.

  • Reaction B: LC-MS analysis will show a complex mixture of products, including N1-benzylated, C3-N-benzylated, and di-benzylated species, demonstrating the lack of regioselectivity in the unprotected building block. This result validates the choice of AENPC when selective C3-functionalization is required.

Conclusion and Forward Outlook

The selection of a building block is a critical control point in the design and synthesis of novel chemical entities. While simple pyrrolidines like 3-aminopyrrolidine and 3-hydroxypyrrolidine offer versatility as foundational precursors, they often necessitate additional protection/deprotection steps to achieve regiochemical control.

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (AENPC) emerges as a highly advanced building block designed for efficiency and precision. Its key advantage is the strategic deactivation of the N1 ring nitrogen via a carboxamide group, which serves a dual purpose: directing all reactivity to the C3-primary amine and incorporating a valuable, drug-like hydrogen bonding moiety into the core scaffold. For research programs where this N1-carboxamide feature is desirable and synthetic efficiency is paramount, AENPC is an unparalleled choice. By understanding the inherent reactivity and structural nuances of AENPC in comparison to its alternatives, drug discovery teams can accelerate their synthetic campaigns and more effectively navigate the path to novel therapeutic agents.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z), 379(5), 38.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions Involving (R)-3-(Boc-amino)pyrrolidine. BenchChem.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
  • BenchChem. (n.d.). Pyrrolidine Derivatives: A Comparative Analysis of Biological Activities. BenchChem.
  • Life Chemicals. (2020). C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! Life Chemicals Blog.
  • Guidechem. (2020). What are the applications of 3-Aminopyrrolidine dihydrochloride? Guidechem FAQ.
  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 123456.
  • Gawley, R. E., et al. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Imperial College London.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Drug Discovery: The Role of (3S)-(-)-Aminopyrrolidine. InnoPharmChem.
  • BenchChem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis. BenchChem.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
  • Anonymous. (2026). Pyrrolidine Derivatives in Modern Drug Discovery. PubMed.
  • Anonymous. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. PubMed.
  • BenchChem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone. BenchChem.
  • Anonymous. (n.d.). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors. PMC.
  • NextSDS. (n.d.). (3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride. NextSDS.
  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • HBCChem, Inc. (n.d.). Pyrrolidine Products. HBCChem, Inc..
  • Anonymous. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Anonymous. (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC.
  • PubChem. (n.d.). (3s)-3-amino-n-ethylpyrrolidine-1-carboxamide dihydrochloride. PubChem.
  • Anonymous. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives. Google Patents.
  • NextSDS. (n.d.). (3S)-3-amino-N-methylpyrrolidine-1-carboxamide hydrochloride. NextSDS.
  • Thoreauchem. (n.d.). 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. Thoreauchem.

Sources

Comparative

Advanced Purity Analysis of 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride: A Methodological Comparison of HPLC-UV and LC-MS

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & The Chemical Challenge 3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) is a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & The Chemical Challenge

3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride (CAS: 1384429-89-3) is a highly polar, low-molecular-weight aliphatic amine salt. In pharmaceutical development, verifying the absolute purity of such intermediates is critical for downstream synthesis and regulatory compliance. However, this specific molecule presents a dual challenge for standard analytical chemistry:

  • Lack of a UV Chromophore: The molecule lacks an extended conjugated π -system. Its only UV-absorbing feature is the urea/carboxamide carbonyl, which has negligible molar absorptivity above 210 nm.

  • High Polarity & Basic Nitrogen: As a hydrochloride salt of a primary amine, it is exceptionally hydrophilic. On standard reversed-phase (C18) columns, it exhibits poor retention (eluting near the void volume) and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica stationary phase.

Because direct analysis of aliphatic amines by standard HPLC is notoriously difficult due to these factors (1)[1], researchers must choose between chemically modifying the analyte for HPLC-UV or employing advanced, direct-detection techniques like LC-MS (2)[2].

Mechanistic Causality: Designing the Analytical Strategy

To generate reliable and reproducible purity data, the analytical method must be tailored to the molecule's specific physicochemical properties.

Strategy 1: Pre-Column Derivatization for HPLC-UV Since UV detectors require a chromophore, we must artificially introduce one. By reacting the primary amine with a derivatizing agent like m-Toluoyl Chloride, we convert the highly polar, "invisible" amine into a highly UV-active, hydrophobic amide (1)[1]. This solves both problems simultaneously: it enables sensitive detection at 254 nm and increases the molecule's hydrophobicity, allowing for excellent retention and peak shape on a standard C18 column.

Strategy 2: HILIC-LC-MS for Direct Analysis Mass spectrometry differentiates compounds by their mass-to-charge ratio (m/z), completely eliminating the need for a chromophore (3)[3]. However, to prevent the polar analyte from eluting in the void volume, we replace the C18 column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC utilizes a polar stationary phase and a highly organic mobile phase, retaining polar compounds through a water-enriched layer on the silica surface (4)[4]. Electrospray Ionization (ESI+) is then used to protonate the basic nitrogen, providing exceptional sensitivity without chemical alteration (5)[5].

Experimental Protocols: Self-Validating Workflows

Protocol A: HPLC-UV via Pre-Column Derivatization

This protocol uses m-Toluoyl Chloride to tag the primary amine.

  • Sample Preparation: Dissolve 10 mg of 3-amino-N-ethylpyrrolidine-1-carboxamide HCl in 1.0 mL of 0.1 M sodium borate buffer (pH 9.0).

    • Causality: The alkaline buffer neutralizes the hydrochloride salt, ensuring the primary amine is deprotonated and highly nucleophilic for the reaction.

  • Derivatization: Add 100 µL of 50 mM m-Toluoyl Chloride in anhydrous acetonitrile. Vortex and incubate at room temperature for 20 minutes.

  • Quenching & Self-Validation: Add 100 µL of 1 M HCl to quench unreacted derivatizing agent and stop the reaction (1)[1].

    • System Validation: A "Blank" sample (buffer + reagent, no API) must be prepared and run in parallel. This is critical to identify reagent-derived artifact peaks during chromatography, ensuring they are not falsely integrated as impurities.

  • Chromatography:

    • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase: A = 0.1% Trifluoroacetic acid (TFA) in Water; B = Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm.

Protocol B: Direct HILIC-LC-MS (ESI+)

This protocol analyzes the native molecule, relying on mass-to-charge ratio for identification and quantification.

  • Sample Preparation: Dissolve 1 mg of API in 1.0 mL of Acetonitrile/Water (90:10, v/v) containing 10 mM ammonium formate.

    • Causality: In HILIC, the sample diluent must closely match the high-organic starting conditions of the mobile phase. Dissolving the sample in 100% water will disrupt the stationary phase's water layer, causing severe peak distortion and breakthrough.

  • Chromatography:

    • Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3 µm).

    • Mobile Phase: A = 10 mM Ammonium Formate in Water (pH 3.0); B = Acetonitrile.

    • Gradient: 90% B down to 50% B over 10 minutes. (Note: Unlike Reversed-Phase, HILIC gradients run from high to low organic).

  • Mass Spectrometry:

    • Ionization: ESI in positive mode.

    • Detection: Full scan (m/z 50-500) for impurity profiling, and Extracted Ion Chromatogram (XIC) at m/z 158.1 ([M+H]+) for the target analyte.

Quantitative Data Comparison

Performance MetricHPLC-UV (Pre-Column Derivatization)HILIC-LC-MS (Direct Analysis)
Sample Preparation Time ~30 minutes (Reaction + Quench)< 5 minutes (Direct Dilution)
Analyte State Chemically modified (Amide derivative)Native (Unmodified salt)
Limit of Detection (LOD) ~0.5 - 1.0 µg/mL~1.0 - 5.0 ng/mL
Specificity Moderate (Relies on retention time)Very High (Relies on exact mass & retention)
Impurity Identification Blind to non-amine impuritiesIdentifies mass of all ionizable impurities
Cost per Sample LowHigh
Ideal Application Routine QA/QC batch releaseR&D, route scouting, and structural ID

Analytical Decision Workflow

G Start 3-amino-N-ethylpyrrolidine-1-carboxamide HCl (Highly Polar, No UV Chromophore) Decision Select Analytical Pathway Start->Decision HPLC HPLC-UV Pipeline Decision->HPLC Cost-Effective LCMS LC-MS Pipeline Decision->LCMS High Sensitivity Deriv Pre-Column Derivatization (Adds Chromophore) HPLC->Deriv HPLCAna RP-HPLC Analysis (C18 Column, UV Detection) Deriv->HPLCAna Result1 Relative Purity via Area % (Routine QC) HPLCAna->Result1 Direct Direct Injection (No Derivatization) LCMS->Direct LCMSAna HILIC Separation & ESI+ Mass Spectrometry Direct->LCMSAna Result2 Absolute Purity & Mass ID (R&D / Impurity Profiling) LCMSAna->Result2

Caption: Analytical decision workflow for polar aliphatic amines lacking UV chromophores.

Conclusion & Recommendations

While HPLC-UV provides a quantitative yardstick, LC-MS acts as a qualitative fingerprint (3)[3]. For 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, relying solely on HPLC-UV with derivatization introduces a critical analytical blind spot: any impurities lacking a primary or secondary amine (e.g., residual solvents, unreacted starting materials without amines) will not be derivatized and will remain completely invisible to the UV detector.

Therefore, during early-stage drug development and route scouting, HILIC-LC-MS is mandatory . It ensures that no hidden impurities co-elute or escape detection. Once the synthetic route is locked and the impurity profile is fully characterized, the method can be transferred to the more cost-effective Derivatization-HPLC-UV for routine batch release, provided all known impurities are amenable to derivatization.

References

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs.[Link]

  • Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry. J-Stage.[Link]

  • Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx Inc. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol: 3-Amino-N-ethylpyrrolidine-1-carboxamide Hydrochloride

As a Senior Application Scientist, I recognize that handling functionalized pyrrolidines requires moving beyond basic safety data sheets. 3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a highly specialized int...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized pyrrolidines requires moving beyond basic safety data sheets. 3-Amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a highly specialized intermediate frequently utilized in advanced drug development. Due to its unique structural components—an aliphatic amine, a pyrrolidine ring, a carboxamide group, and a hydrochloride salt—it presents specific toxicological and environmental hazards.

This guide provides a self-validating, field-proven operational framework for the safe handling, spill management, and disposal of this compound, ensuring absolute regulatory compliance and laboratory safety.

Executive Summary & Chemical Profile

Before initiating any workflow, personnel must understand the physicochemical parameters of the compound. The hydrochloride salt form improves stability and water solubility but introduces specific decomposition hazards when exposed to extreme heat.

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification
Chemical Name 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
CAS Number 2919940-65-9 (Dihydrochloride form)[1]
GHS Classifications Acute Tox. 4 (H302, H312, H332); Skin Irrit. 2 (H315); Eye Irrit. 2A (H319); STOT SE 3 (H336)[2][3]
Thermal Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl)[4][5]
Chemical Incompatibilities Strong oxidizing agents, acids, acid chlorides, sodium hypochlorite (bleach)[6][7]

Mechanistic Toxicology & Handling Rationale

True laboratory safety stems from understanding the causality behind chemical incompatibilities. Do not merely follow rules; understand the chemical mechanisms that dictate them.

  • The Danger of Hypochlorites (Bleach): A critical, potentially fatal error in laboratory settings is using sodium hypochlorite (bleach) to decontaminate amine spills. Mixing organic amines with bleach rapidly generates volatile, highly toxic chloramine gases (monochloramine, dichloramine, and nitrogen trichloride)[7]. Nitrogen trichloride, in particular, poses a severe explosion hazard. Furthermore, surface-bound reactions between hypochlorous acid and organic amines yield chlorinated organic amines, which exhibit significant cytotoxicity, environmental persistence, and potential carcinogenicity[8][9]. Never use bleach near this compound.

  • Thermal Pyrolysis and Incineration: When subjected to high heat, the pyrrolidine ring and carboxamide group undergo pyrolysis, releasing highly toxic nitrogen oxides (NOx)[5]. Simultaneously, the hydrochloride salt dissociates to release corrosive hydrogen chloride (HCl) gas[4]. Therefore, standard burning is strictly prohibited; disposal must utilize high-temperature incineration equipped with specific wet scrubbers to neutralize these off-gases.

  • Why Not Neutralize In-House? Adding a strong base (like NaOH) to an aqueous waste stream containing this compound converts the hydrochloride salt back to its free base form. The free base of functionalized pyrrolidines is significantly more volatile, possesses a lower flash point, and emits a noxious ammonia-like odor[6][10]. Maintaining the waste in its slightly acidic/neutral salt form is vastly safer for temporary storage.

Operational Safety & Spill Management Protocol

Table 2: Required PPE and Engineering Controls

Protection CategorySpecification
Eye Protection NIOSH/EN166 approved tightly fitting safety goggles or face shield[11].
Skin/Body Protection Impervious laboratory coat; Nitrile gloves (inspect for degradation prior to use)[11].
Respiratory Protection Type P95 (US) or P1 (EU EN 143) particle respirator for dust/powder handling[11].
Engineering Controls Handle exclusively within a certified chemical fume hood; ensure spark-proof tools are used[6][10].
Step-by-Step Spill Cleanup Methodology
  • Evacuate and Isolate: Immediately clear personnel from the immediate area. Ensure local exhaust ventilation is active to mitigate airborne dust or aerosols[11][12].

  • Don Appropriate PPE: Equip safety goggles, nitrile gloves, an impervious lab coat, and a P95/P1 particulate respirator[11].

  • Containment (Dry Spill): Do not dry sweep, as this generates hazardous inhalable dust. Gently cover the powder with slightly dampened inert absorbent pads, or use a dedicated HEPA-filtered vacuum[13].

  • Containment (Liquid Spill): If the compound is in solution, dike the spill using inert absorbent material (e.g., vermiculite, dry sand, or silica gel). Do not use combustible materials like sawdust[6][14].

  • Collection and Packaging: Transfer the absorbed material using non-sparking tools into a chemically compatible, sealable high-density polyethylene (HDPE) container[6].

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water as hazardous aqueous waste.

Waste Stream Segregation & Disposal Procedures

Under strict environmental regulatory frameworks (e.g., RCRA, REACH), this compound must never be discharged into municipal sewer systems due to its aquatic toxicity and potential to disrupt wastewater microbial balances[15][16].

Procedure A: Solid Waste (Powders, Contaminated PPE, Empty Containers)
  • Segregation: Collect all solid residues, contaminated gloves, and empty vials in a dedicated solid hazardous waste container lined with a heavy-duty plastic bag.

  • Labeling: Label clearly as "Hazardous Solid Waste: Toxic/Irritant Amine Hydrochloride."

  • Disposal Route: Transfer to a licensed hazardous waste contractor. The mandatory destruction method is high-temperature incineration in a facility equipped with an afterburner and a wet scrubber. The scrubber is mechanistically required to neutralize the HCl gas and NOx emissions generated during pyrolysis[4][16].

Procedure B: Aqueous Waste (Buffers, Washes)
  • Collection: Collect aqueous solutions in dedicated HDPE carboys.

  • Chemical Isolation: Ensure the aqueous waste stream is strictly isolated from hypochlorites to prevent the generation of carcinogenic chlorinated organic amines[8][9].

  • Disposal Route: Submit to a licensed contractor for specialized aqueous wastewater treatment or fuel substitution incineration[5].

Procedure C: Organic Solvent Waste (Reaction Mixtures)
  • Segregation: Separate into "Halogenated" or "Non-Halogenated" organic waste depending on the primary reaction solvent used.

  • Storage: Store in grounded, explosion-proof safety cans away from heat and direct sunlight[6].

  • Disposal Route: Solvent incineration via a licensed facility.

Workflow Visualization

The following diagram maps the logical decision tree for segregating and disposing of amine hydrochloride waste streams.

WasteDisposal Start Waste Generation: 3-amino-N-ethylpyrrolidine- 1-carboxamide HCl Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Aqueous Aqueous Solutions (Buffers/Washes) Start->Aqueous Organic Organic Mixtures (Reaction Solvents) Start->Organic Solid_Pack Seal in compatible plastic/lined containers Solid->Solid_Pack Aqueous_Pack Collect in dedicated aqueous waste carboys (Do NOT mix with bleach) Aqueous->Aqueous_Pack Organic_Pack Segregate into Halogenated or Non-Halogenated Organic->Organic_Pack Incineration High-Temp Incineration (Must include NOx/HCl scrubbers) Solid_Pack->Incineration Licensed Licensed Hazardous Waste Contractor Aqueous_Pack->Licensed Organic_Pack->Incineration Incineration->Licensed

Figure 1: Waste segregation and disposal decision tree for amine hydrochloride derivatives.

References

  • NextSDS. "(3S)-3-amino-N,N-dimethylpyrrolidine-1-carboxamide dihydrochloride - NextSDS". nextsds.com. 2

  • NextSDS. "(3S)-3-amino-N-ethylpyrrolidine-1-carboxamide dihydrochloride - NextSDS". nextsds.com. 1

  • NextSDS. "(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride - NextSDS". nextsds.com. 3

  • Fisher Scientific. "SAFETY DATA SHEET - Pyrrolidine". fishersci.com. 6

  • Sigma-Aldrich. "SAFETY DATA SHEET - Pyrrolidine". sigmaaldrich.com.15

  • CDH Fine Chemicals. "PYRROLIDINE MATERIAL SAFETY DATA SHEET". cdhfinechemical.com. 16

  • Spectrum Chemical. "SAFETY DATA SHEET - PYRROLIDINE". spectrumchemical.com. 14

  • Fisher Scientific. "Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET". fishersci.com. 4

  • Apollo Scientific. "Pent-4-yn-1-amine hydrochloride - Safety Data Sheet". apolloscientific.co.uk. 13

  • Aaron Chemicals. "36340-89-3 - Safety Data Sheet". aaronchem.com. 11

  • TCI Chemicals. "3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET". tcichemicals.com. 12

  • CDC. "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL". cdc.gov. 5

  • Sustainability Directory. "What Specific Chemical Reaction Forms Chloramine Gas from Household Products?". sustainability-directory.com. 7

  • ACS Publications. "Surface Reactions of Organic Amines during Indoor Bleach Cleaning". acs.org. 8

  • Masda Chemicals. "The Science Behind Sodium Hypochlorite: What You Need to Know". masda.com.sg. 9

Sources

Handling

A Comprehensive Safety and Handling Guide for 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. As a n...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride. As a novel compound, direct and comprehensive safety data may be limited. Therefore, this document synthesizes established best practices for handling structurally similar chemicals, including amine compounds and hydrochloride salts, to ensure the highest level of safety in the laboratory.

Understanding the Hazard: A Proactive Approach to Safety

3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride is a substituted pyrrolidine, a class of cyclic amines. The presence of the amine group and the hydrochloride salt dictates its primary chemical reactivity and potential hazards. Amine compounds can be corrosive and irritants, while the hydrochloride salt indicates the compound is acidic and may release hydrogen chloride gas upon decomposition.[1] Similar pyrrolidine-based compounds are known to be skin and eye irritants.[2]

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Direct contact can cause irritation or burns.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4][5]

  • Harmful if Swallowed or Inhaled: Similar to other amine compounds, ingestion or significant inhalation could be harmful.[3][4]

A thorough risk assessment should be conducted before any handling of this compound.[6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended equipment for handling 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes and airborne particles.[8][9]
Skin Protection A chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.Provides a barrier against accidental skin contact.[9]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Essential for preventing direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[8][9]
Respiratory Protection A NIOSH/MSHA-approved respirator with cartridges for organic vapors and acid gases.Necessary when working outside of a certified chemical fume hood or if there is a risk of aerosolization.[5][7]
Operational Plan for Safe Handling

A systematic workflow is essential to minimize risk during the handling of this compound.

3.1. Engineering Controls: Creating a Safe Workspace

  • Chemical Fume Hood: All handling of 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride must be conducted in a certified chemical fume hood to control airborne exposure.[9][10]

  • Ventilation: The laboratory should be well-ventilated with negative pressure relative to adjacent corridors.[10][11]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[9]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before beginning work, ensure all necessary PPE is correctly donned. Read the available safety information and have a clear understanding of the experimental procedure.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use non-sparking tools to prevent ignition sources.[3]

  • Solution Preparation: If preparing a solution, slowly add the compound to the solvent. If diluting an acidic solution, always add acid to water, never the other way around, to prevent a violent exothermic reaction.[12]

  • Container Management: Keep the container tightly closed when not in use.[9] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[3][10]

  • Decontamination: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate all work surfaces.

Experimental Workflow for Handling 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Certification prep1->prep2 prep3 Review Safety Information prep2->prep3 handle1 Weigh Compound prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Prepare Solution handle2->handle3 post1 Securely Close Container handle3->post1 Complete Handling post2 Decontaminate Work Area post1->post2 post3 Remove and Dispose of PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of the target compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationResponse Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][13]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10]
Spill Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[10]

Emergency Response Logic

G cluster_exposure Personnel Exposure cluster_actions Immediate Actions start Exposure or Spill Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest spill Chemical Spill start->spill flush_skin Flush with Water (15 min) Remove Contaminated Clothing skin->flush_skin flush_eye Flush with Water (15 min) eye->flush_eye fresh_air Move to Fresh Air inhale->fresh_air rinse_mouth Rinse Mouth ingest->rinse_mouth evacuate Evacuate Area spill->evacuate seek_medical Seek Immediate Medical Attention flush_skin->seek_medical flush_eye->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical contain Contain Spill with Inert Material evacuate->contain contact_ehs Contact Environmental Health & Safety contain->contact_ehs

Caption: Decision-making flow for emergency response to an exposure or spill.

Disposal Plan: Responsible Waste Management

All waste containing 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste management program. Do not dispose of it down the drain or in regular trash.[12] Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.

By adhering to these guidelines, researchers can safely handle 3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride, minimizing personal risk and ensuring environmental responsibility.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). VelSafe.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
  • ethyl 3-aminopyrrolidine-1-carboxylate hydrochloride — Chemical Substance Information. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • Personal protective equipment for handling 4-Methyl-1H-indol-3-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET. (2010, April 20).
  • SAFETY DATA SHEET. (2012, April 16).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Key Organics. (2017, December 1).
  • Hydrochloric Acid Safe Handling Guideline. (2013, May 20).
  • Hydrochloric acid - Standard Operating Procedure. (2012, December 14).
  • Safe Handling Guide: Hydrochloric Acid. (2022, March 15). CORECHEM Inc.
  • Essential Hydrochloric Acid Safety Precautions. (2024, November 22). Echemi.
  • Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. (2004, October 5). Cole-Parmer.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
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3-amino-N-ethylpyrrolidine-1-carboxamide hydrochloride
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